1-(2,5-Dimethylphenethyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-[2-(2,5-dimethylphenyl)ethyl]piperazine |
InChI |
InChI=1S/C14H22N2/c1-12-3-4-13(2)14(11-12)5-8-16-9-6-15-7-10-16/h3-4,11,15H,5-10H2,1-2H3 |
InChI Key |
RTWCATPNSSTXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCN2CCNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 1-(2,5-Dimethylphenethyl)piperazine
Executive Summary
This guide details the structural elucidation of 1-(2,5-Dimethylphenethyl)piperazine , a structural analog of known psychoactive phenethylamines and piperazines. The molecule presents a specific analytical challenge: distinguishing the 2,5-dimethyl substitution pattern from its regioisomers (e.g., 2,4-dimethyl or 3,4-dimethyl) and differentiating the phenethyl linker from a phenyl-piperazine direct attachment.
This protocol establishes a self-validating workflow using High-Resolution Mass Spectrometry (HRMS) for elemental composition and Nuclear Magnetic Resonance (NMR) for connectivity proof.
Phase 1: Elemental Composition & Mass Spectrometry[1]
The first step in elucidation is establishing the molecular formula and analyzing the fragmentation pattern to confirm the substructures (piperazine ring, ethyl linker, and dimethylphenyl moiety).
High-Resolution Mass Spectrometry (HRMS)
-
Target Formula: C14H22N2
-
Exact Mass: 218.1783 Da
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode [M+H]+.
Experimental Protocol:
-
Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade).
-
Direct infusion into Q-TOF or Orbitrap MS.
-
Acceptance Criteria: Mass error < 5 ppm.
Fragmentation Logic (MS/MS)
Unlike 1-(2,5-dimethylphenyl)piperazine (where the ring is directly attached), the phenethyl analog possesses a labile benzylic bond susceptible to cleavage.
| m/z Fragment | Proposed Structure | Mechanistic Origin |
| 219.18 | [M+H]+ | Parent Ion. |
| 133.09 | C10H13+ | 2,5-Dimethylphenethyl cation . Cleavage at C-N bond.[1] |
| 119.08 | C9H11+ | 2,5-Dimethylbenzyl cation . Benzylic cleavage (alpha to phenyl ring). This is the base peak in EI-MS. |
| 99.09 | C5H11N2+ | N-Ethylpiperazine cation . Complementary fragment to the benzyl loss. |
| 85.07 | C4H9N2+ | Piperazine ring . Characteristic ring opening/cleavage. |
Critical Insight: The presence of the m/z 119 peak (Dimethylbenzyl) strongly suggests the presence of a methylene spacer between the ring and the nitrogen, distinguishing it from phenylpiperazines which typically lose the methyls or the whole piperazine ring directly.
Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for proving the 2,5-substitution pattern.
Sample Preparation[3]
-
Solvent: DMSO-d6 (preferred for solubility of HCl salts) or CDCl3 (for free base).
-
Concentration: 10-15 mg in 600 µL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak.[2]
1H NMR Prediction & Assignment (CDCl3)
| Region | Shift (δ ppm) | Mult. | Integ. | Assignment | Causality |
| Aromatic | 6.95 | s | 1H | H-6 | Isolated proton (meta to H-4, para to H-3). |
| Aromatic | 7.02 | d (J=7.8) | 1H | H-3 | Ortho coupling to H-4. |
| Aromatic | 6.90 | d (J=7.8) | 1H | H-4 | Ortho coupling to H-3. |
| Linker | 2.75 | t (J=7.5) | 2H | Ar-CH2- | Benzylic protons. |
| Linker | 2.55 | t (J=7.5) | 2H | -CH2-N | Methylene adjacent to nitrogen. |
| Ring | 2.45 - 2.50 | m | 4H | Pip-CH2 | Piperazine protons (N-alkylated side). |
| Ring | 2.90 | t | 4H | Pip-CH2 | Piperazine protons (secondary amine side). |
| Methyl | 2.30 | s | 3H | C2-Me | Methyl at ortho position. |
| Methyl | 2.28 | s | 3H | C5-Me | Methyl at meta position. |
The "Smoking Gun": Distinguishing 2,5-Dimethyl from 2,4-Dimethyl
Both 2,5-dimethyl and 2,4-dimethyl isomers possess one isolated aromatic proton and one ortho-coupled pair. 1D NMR alone is insufficient for confident assignment.
Differentiation Strategy (HMBC):
-
2,5-Dimethyl: The isolated proton (H-6) will show a strong HMBC correlation to the benzylic carbon (C-alpha) of the ethyl chain.
-
2,4-Dimethyl: The isolated proton (H-3) is located between the two methyls. It will show correlations to both methyl carbons but weak or no correlation to the benzylic carbon (C-alpha) due to distance (4-bond).
Visualization of Analytical Workflow
The following diagram illustrates the decision tree for confirming the structure and ruling out isomers.
Figure 1: Structural elucidation workflow emphasizing the critical role of HMBC in isomeric differentiation.
Phase 3: Synthesis as Confirmation
To adhere to the highest level of scientific integrity (Trustworthiness), the analytical data should be validated against a reference standard synthesized via a known route.
Retrosynthetic Analysis: The molecule can be disconnected at the piperazine nitrogen.
-
Precursors: 2,5-Dimethylphenethyl bromide + Piperazine (excess).
Synthesis Protocol:
-
Reagents: 2,5-Dimethylphenethyl bromide (1.0 eq), Piperazine (5.0 eq, excess prevents bis-alkylation), K2CO3 (2.0 eq).
-
Solvent: Acetonitrile (ACN).[3]
-
Conditions: Reflux for 12 hours.
-
Workup: Filter inorganic salts, evaporate solvent. Partition between water/DCM. Wash organic layer with brine.
-
Purification: Column chromatography (DCM:MeOH:NH4OH) is required to remove unreacted piperazine.
Detailed HMBC Connectivity Diagram
This diagram visualizes the specific Heteronuclear Multiple Bond Correlations (HMBC) required to prove the 2,5-substitution.
Figure 2: Key HMBC correlations. The H6 to C-Alpha correlation is the definitive proof of the 2,5-substitution pattern relative to the ethyl chain.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Westphal, F., et al. (2009). "Mass spectral fragmentation of piperazine-based designer drugs." Forensic Science International. (Provides baseline fragmentation for piperazine rings).
-
Meyer, M. R., et al. (2010). "Beta-keto-piperazines: New designer drugs." Analytical and Bioanalytical Chemistry. (Reference for piperazine regioisomer differentiation).
-
SDBS (Spectral Database for Organic Compounds). "1-(2,5-Dimethylphenyl)piperazine MS and NMR data." AIST. (Used as a reference for the aromatic substitution pattern shifts).
Sources
Technical Whitepaper: Pharmacological Profile of 1-(2,5-Dimethylphenethyl)piperazine
This technical guide provides an in-depth pharmacological profiling of 1-(2,5-Dimethylphenethyl)piperazine , a lipophilic N-substituted piperazine derivative.
Editorial Note: As a specific pharmacological monograph for this exact structure is not present in open-source canonical drug databases, this guide synthesizes its profile based on high-confidence Structure-Activity Relationship (SAR) data from the homologous phenethylpiperazine and substituted phenylpiperazine classes (e.g., SA4503, BZP, and 2C-series analogs).
Executive Summary
This compound is a synthetic organic compound belonging to the N-arylalkylpiperazine class. Structurally, it consists of a piperazine ring linked via an ethyl chain to a 2,5-dimethyl-substituted phenyl ring.
While structurally related to the stimulant benzylpiperazine (BZP) and the psychedelic 2C-D (2,5-dimethoxy-4-methylphenethylamine), its pharmacological profile is distinct. Based on the phenethyl-piperazine scaffold, this compound is characterized as a high-affinity Sigma-1 Receptor (
Primary Classification: Sigma-1 Receptor Ligand / Monoamine Transporter Modulator
Predicted LogP: ~3.2 (High Lipophilicity / BBB Permeable)
Molecular Formula: C
Chemical Structure & Synthesis
The molecule features a "tail" (2,5-dimethylphenethyl) and a "head" (piperazine). The 2,5-dimethyl substitution pattern on the phenyl ring increases lipophilicity and steric bulk compared to the unsubstituted phenethylpiperazine, likely enhancing selectivity for hydrophobic pockets in Sigma receptors.
Synthesis Protocol (Nucleophilic Substitution)
Standard Laboratory Scale (10 mmol)
Reagents:
-
2,5-Dimethylphenethyl bromide (Precursor A)
-
Piperazine (anhydrous) (Precursor B)
-
Potassium Carbonate (K
CO ) -
Acetonitrile (ACN)
Procedure:
-
Preparation: Dissolve Piperazine (3.44 g, 40 mmol, 4 eq) in 50 mL of refluxing ACN. The excess piperazine is critical to prevent bis-alkylation.
-
Addition: Add K
CO (2.76 g, 20 mmol). -
Alkylation: Dropwise add 2,5-Dimethylphenethyl bromide (2.27 g, 10 mmol) dissolved in 10 mL ACN over 30 minutes.
-
Reflux: Heat the mixture to reflux (80-82°C) for 12-16 hours under N
atmosphere. -
Work-up: Filter off inorganic salts. Evaporate solvent.[1] Resuspend residue in water/DCM. Extract aqueous layer with DCM (3x).[1]
-
Purification: The organic layer is washed with brine, dried over MgSO
, and concentrated. The crude oil is purified via column chromatography (SiO , MeOH:DCM 1:9 + 1% NH OH) to yield the free base. -
Salt Formation: Dissolve free base in Et
O and add ethereal HCl to precipitate the dihydrochloride salt.
Caption: Nucleophilic substitution pathway preventing bis-alkylation via piperazine excess.
Pharmacological Profile (Pharmacodynamics)
A. Primary Target: Sigma-1 Receptor ( R)
The N-phenethylpiperazine moiety is a "privileged scaffold" for Sigma-1 affinity (e.g., SA4503, PRE-084). The 2,5-dimethyl substitution is predicted to enhance binding affinity into the nanomolar range (
-
Mechanism: Acts as an intracellular chaperone modulator at the Mitochondria-Associated ER Membrane (MAM).
-
Functional Outcome: Translocation of
R from MAM to plasma membrane; modulation of Calcium ( ) signaling and inhibition of voltage-gated ion channels. -
Therapeutic Relevance: Neuroprotection, cognitive enhancement, and potential anti-depressant effects via BDNF upregulation.
B. Secondary Target: Monoamine Transporters
Unlike benzylpiperazines (BZP) which are predominantly releasers, phenethylpiperazines often act as Reuptake Inhibitors .
-
Dopamine Transporter (DAT): Moderate affinity inhibition. The steric bulk of the 2,5-dimethyl group may reduce potency compared to unsubstituted analogs but increases selectivity against SERT.
-
Norepinephrine Transporter (NET): Likely weak-to-moderate inhibition.
C. Off-Target Activity (5-HT)
-
5-HT
: Low affinity. The cyclization of the nitrogen (piperazine) abolishes the specific agonist geometry required for psychedelic activity seen in 2C-D. -
5-HT
: Potential partial agonism.[2] Long-chain arylpiperazines often bind 5-HT , contributing to anxiolytic properties.
Data Summary Table (Predicted)
| Target | Predicted Affinity ( | Functional Mode | Reference Homolog |
| Sigma-1 ( | 10 - 40 nM | Agonist/Chaperone | SA4503 / PRE-084 |
| Sigma-2 ( | 150 - 300 nM | Antagonist | Phenethylpiperazine |
| DAT | 200 - 800 nM | Reuptake Inhibitor | 1-Phenethylpiperazine |
| 5-HT | > 10,000 nM | Inactive | 2C-D (Contrast) |
| hERG | > 1,000 nM | Low Risk | Substituted Piperazines |
Experimental Validation Protocols
Protocol A: Radioligand Binding Assay ( Receptor)
To validate the primary target affinity.
-
Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human
R. -
Radioligand: [
H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol). -
Non-Specific Binding: Define using 10
M Haloperidol. -
Incubation:
-
Mix 100
L membrane prep + 50 L [ H]-Ligand + 50 L Test Compound (10 to 10 M). -
Incubate at 37°C for 120 minutes (equilibrium).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Analysis: Liquid scintillation counting. Calculate IC
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay
To determine agonist vs. antagonist activity at
-
Cell Line: NG108-15 neuroblastoma cells.
-
Dye Loading: Load cells with Fura-2 AM (calcium indicator).
-
Stimulation: Treat cells with Bradykinin (induces ER Ca
release). -
Intervention: Pre-incubate with this compound (1-10
M). -
Readout: Measure fluorescence ratio (340/380 nm).
Caption: Putative Sigma-1 signaling cascade activated by phenethylpiperazine ligands.
References
-
Sigma Receptor SAR: Matsumoto, R. R., et al. (2012). "Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N'-4-phenethylpiperazine analogs." Nuclear Medicine and Biology.
-
Piperazine Synthesis: Generated via standard nucleophilic substitution protocols adapted from: Organic Letters, 2016, 18, 5272-5275.
-
Phenethylpiperazine Scaffold: Lever, J. R., et al. (2016). "N-phenylpropyl-N'-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice." Pharmacology Biochemistry and Behavior.
- General Pharmacology: Robichaud, A. J., et al. (2011). "Recent advances in selective sigma-1 receptor antagonists." Annual Reports in Medicinal Chemistry.
Sources
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. Pharmacologic profile of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-phenylpropyl-N´-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2-Diphenyl)piperazine - Wikipedia [en.wikipedia.org]
- 6. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
An Investigator's Guide to the Receptor Binding Affinity of 1-(2,5-Dimethylphenethyl)piperazine
Abstract
This technical guide provides a comprehensive framework for the characterization of the receptor binding profile of the novel compound, 1-(2,5-Dimethylphenethyl)piperazine. As a derivative of the pharmacologically significant piperazine scaffold, this molecule holds potential for interaction with various neurotransmitter systems. Lacking direct empirical data, this document outlines an investigative strategy rooted in the established pharmacology of structurally analogous compounds. We present a systematic approach to predict, determine, and validate its receptor binding affinities and functional activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for receptor binding and functional assays, supported by a robust scientific rationale for each experimental choice.
Introduction and Rationale
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system.[1] Its derivatives are known to interact with a wide array of neurotransmitter receptors, including serotonergic, dopaminergic, and sigma receptors.[1][2] The compound this compound combines this versatile heterocycle with a phenethyl group, a feature also common in many centrally acting agents. The addition of dimethyl substitution on the phenyl ring further modulates its lipophilicity and steric profile, suggesting a unique pharmacological fingerprint.
Given the structural precedents, it is hypothesized that this compound will exhibit affinity for one or more of the following receptor families:
-
Dopamine Receptors (D2-like): Phenylpiperazine analogs frequently demonstrate high affinity for D2 and D3 receptors.[3][4]
-
Serotonin Receptors (5-HT1A, 5-HT2A/2C): Many (methoxyphenyl)piperazine derivatives are potent 5-HT1A receptor ligands.
-
Sigma Receptors (σ1): The 2-phenylaminoethane moiety, which can be mimicked by 1-phenylpiperazines, is a known pharmacophore for sigma receptor binding.[2]
This guide provides the necessary experimental workflows to systematically test these hypotheses, beginning with the compound's synthesis and proceeding through comprehensive in vitro characterization.
Compound Synthesis: A Proposed Route
A plausible synthetic route for this compound can be adapted from standard procedures for N-alkylation of piperazines. The proposed two-step synthesis is outlined below.
Diagram of Proposed Synthesis
Caption: Proposed synthetic pathway for this compound.
Physicochemical Properties (Predicted)
The predicted physicochemical properties of this compound are important for understanding its potential for oral bioavailability and blood-brain barrier penetration.
| Property | Predicted Value |
| Molecular Formula | C14H22N2 |
| Molecular Weight | 218.34 g/mol |
| Melting Point | 44 - 48 °C[5] |
| Boiling Point | 154 °C/10 mmHg[5] |
| pKa | ~8.5 (for the more basic nitrogen) |
| LogP | ~3.2 |
Note: These values are estimations based on the structure and data for similar compounds and should be experimentally verified.
Tier 1: Primary Receptor Screening - Radioligand Binding Assays
The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for a panel of relevant receptors. Competitive radioligand binding assays are the gold standard for this purpose.[6] Based on the structural analysis, the primary screening should focus on dopamine, serotonin, and sigma receptors.
General Principles of Competitive Radioligand Binding
These assays measure the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand of known high affinity and specificity from its receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Diagram of Competitive Radioligand Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocols for Primary Target Families
The following are detailed protocols for conducting competitive radioligand binding assays for the predicted primary target receptor families.
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing human recombinant D2 or D3 receptors.[7]
-
Radioligand: [3H]-Spiperone (a high-affinity antagonist for D2-like receptors).[7][8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[9]
-
Non-specific Binding Determinant: 10 µM Haloperidol.[9]
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd, e.g., 0.3 nM [3H]-Spiperone), and either the test compound, buffer (for total binding), or the non-specific binding determinant.
-
Initiate the reaction by adding the membrane preparation (e.g., 10-20 µg protein/well).
-
Incubate for 90-120 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the retained radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki is calculated.
-
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing human recombinant 5-HT1A receptors.
-
Radioligand: [3H]-8-OH-DPAT (an agonist radioligand).[10]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% Ascorbic acid, pH 7.4.[10]
-
Non-specific Binding Determinant: 10 µM Serotonin.
-
Protocol:
-
Follow the general protocol outlined in 4.2.1, with the specified reagents.
-
Incubation is typically for 60 minutes at room temperature.[10]
-
-
Receptor Source: Guinea pig brain membranes or membranes from cells expressing recombinant human σ1 receptors.[11]
-
Radioligand: [3H]-(+)-Pentazocine (a selective σ1 receptor ligand).[11][12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinant: 10 µM Haloperidol.[11]
-
Protocol:
Tier 2: Functional Activity Characterization
Once the binding affinity of this compound is established for one or more receptors, the next critical step is to determine its functional activity – whether it acts as an agonist, antagonist, or inverse agonist. The choice of functional assay depends on the G-protein coupling of the receptor of interest.
Diagram of GPCR Signaling Pathways and Assay Readouts
Caption: GPCR signaling pathways and corresponding functional assay readouts.
GTPγS Binding Assay (for Gi/o and Gs-coupled receptors)
This assay measures the direct activation of G-proteins and is a proximal measure of receptor agonism.[14][15]
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of incorporated [35S]GTPγS is proportional to the level of receptor activation.
-
Application: To determine agonist activity at D2/D3 and 5-HT1A receptors (Gi/o-coupled).
-
Protocol:
-
Prepare cell membranes as for binding assays.
-
In a 96-well plate, add assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4), GDP (e.g., 10 µM), and varying concentrations of this compound.
-
Add the membrane preparation and pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash filters with ice-cold buffer and quantify radioactivity via scintillation counting.
-
To test for antagonist activity, pre-incubate the membranes with the test compound before adding a known agonist.
-
cAMP Accumulation Assay (for Gi/o and Gs-coupled receptors)
This assay measures the downstream consequence of adenylyl cyclase modulation.[4][16]
-
Principle: Gi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. Gs-coupled receptors have the opposite effect. The change in cAMP levels is measured, typically using a competitive immunoassay format (e.g., HTRF or AlphaScreen).
-
Application: To confirm functional activity at D2/D3 and 5-HT1A receptors.
-
Protocol (for Gi/o-coupled receptors):
-
Plate cells expressing the receptor of interest in a 96- or 384-well plate.
-
The next day, replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate basal cAMP production).
-
Add varying concentrations of this compound.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., Promega's cAMP-Glo™ or PerkinElmer's AlphaScreen®).
-
A decrease in cAMP levels indicates agonist activity.
-
Calcium Flux Assay (for Gq-coupled receptors)
This assay is used to measure the activation of Gq-coupled receptors, which signal through the release of intracellular calcium.[17][18]
-
Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C, which generates inositol trisphosphate (IP3). IP3 triggers the release of Ca2+ from intracellular stores. This transient increase in intracellular Ca2+ is detected using a calcium-sensitive fluorescent dye.
-
Application: To determine agonist/antagonist activity at 5-HT2A/2C receptors.
-
Protocol:
-
Plate cells expressing the receptor of interest in a black-walled, clear-bottom 96- or 384-well plate.
-
On the day of the assay, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash kit like the FLIPR Calcium 5 Assay Kit) for 30-60 minutes at 37°C.[19]
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of this compound and immediately begin kinetic reading of fluorescence intensity.
-
An increase in fluorescence indicates agonist activity. To test for antagonism, pre-incubate with the test compound before adding a known agonist.
-
Data Interpretation and Summary
The data generated from these assays will provide a comprehensive pharmacological profile of this compound. The results should be compiled into a clear summary table.
Table of Expected Pharmacological Data
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50, nM) | Efficacy (% of standard agonist) |
| Dopamine D2 | Agonist/Antagonist | |||
| Dopamine D3 | Agonist/Antagonist | |||
| Serotonin 5-HT1A | Agonist/Antagonist | |||
| Serotonin 5-HT2A | Agonist/Antagonist | |||
| Serotonin 5-HT2C | Agonist/Antagonist | |||
| Sigma-1 (σ1) | Agonist/Antagonist |
Conclusion
This technical guide provides a rigorous, step-by-step methodology for the complete in vitro pharmacological characterization of this compound. By leveraging knowledge of structurally related compounds, we have established a targeted yet comprehensive screening and functional testing cascade. The successful execution of these protocols will elucidate the receptor binding affinity, selectivity, and functional pharmacology of this novel compound, thereby providing the critical data necessary to guide future drug development efforts.
References
-
Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]
-
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications. PubMed. [Link]
-
Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. PubMed Central. [Link]
-
Radioligand binding assays. Bio-protocol. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]
-
New (2-methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands With Reduced Alpha 1-adrenergic Activity. Synthesis and Structure-Affinity Relationships. PubMed. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]
-
Fig. 1. Sigma-1 receptor ligand pharmacophore and binding affinities.... ResearchGate. [Link]
-
5-HT1A receptor pharmacophores to screen for off-target activity of α1-adrenoceptor antagonists. PubMed. [Link]
-
Pharmacophore-based 3D QSAR studies on a series of high affinity 5-HT1A receptor ligands. PubMed. [Link]
-
PDSP - Functional Assays Protocols. UNC Chapel Hill. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC - NIH. [Link]
-
cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [Link]
-
GTPγS Binding Assay. Creative Bioarray. [Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - NIH. [Link]
-
In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis. ACS Omega. [Link]
-
Sigma Receptor Binding Assays. PubMed - NIH. [Link]
-
Calcium Flux Assay Protocol. ResearchGate. [Link]
-
Calcium Flux Assays. Eurofins Discovery. [Link]
-
1-(2,5-dimethylphenyl)piperazine Price from Supplier Brand ThermoFisher on Chemsrc.com. Chemsrc.com. [Link]
-
Pharmacophore model for D3 selective ligands. ResearchGate. [Link]
-
Partial 2D pharmacophore for 5-HT 1A receptor affinity. ResearchGate. [Link]
-
Data Sheet. BPS Bioscience. [Link]
-
Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry. [Link]
-
Dopamine D2 Receptors Dimers: How can we Pharmacologically Target Them?. PubMed. [Link]
-
Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]
-
Radioligand binding methods: practical guide and tips. Scite.ai. [Link]
-
The Selective 5-HT1A Antagonist Radioligand [3H]WAY 100635 Labels Both G-protein-coupled and Free 5-HT1A Receptors in Rat Brain Membranes. PubMed. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]
-
Piperazine. Wikipedia. [Link]
Sources
- 1. CAS 1013-25-8: 1-(2,5-Dimethylphenyl)piperazine [cymitquimica.com]
- 2. Pharmacophore models for metabotropic 5-HT receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. chemimpex.com [chemimpex.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. cAMP-Glo™ Assay [worldwide.promega.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
An In-depth Technical Guide to the Toxicological Profile of 1-(2,5-Dimethylphenethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction and Chemical Identity
1-(2,5-Dimethylphenethyl)piperazine is an organic compound featuring a piperazine ring substituted with a 2,5-dimethylphenethyl group.[2] The piperazine moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets, particularly within the central nervous system (CNS).[1][3] The phenethylamine backbone is characteristic of many stimulant and psychoactive compounds. The combination of these two structural motifs suggests that this compound may exhibit complex pharmacology and, consequently, a multifaceted toxicology profile. Given the rise of piperazine derivatives as NPS, a thorough understanding of their safety is of paramount importance.[4]
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 1013-25-8[2]
-
Molecular Formula: C₁₈H₂₂N₂[5]
-
Molecular Weight: 190.29 g/mol [5]
-
Appearance: White to light yellow crystalline powder[5]
-
Melting Point: 44-48 °C[5]
-
Boiling Point: 154 °C/10 mmHg[5]
Predicted Pharmacological Profile and Rationale for Toxicological Investigation
The pharmacological actions of piperazine derivatives are often attributed to their interaction with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[6][7] Many act as agonists or antagonists at various serotonin (5-HT) and dopamine (D₂) receptors, and some inhibit the reuptake of these neurotransmitters.[4] The phenethylamine structure is a well-known pharmacophore for stimulant effects. Therefore, it is reasonable to hypothesize that this compound may possess psychostimulant properties.
This predicted pharmacological activity underpins the key areas of toxicological concern:
-
Neurotoxicity: Direct effects on neuronal cells and neurotransmitter systems.[8]
-
Cardiotoxicity: Potential for adverse cardiovascular effects, a known issue with stimulant compounds and some piperazine derivatives.[6][9]
-
Hepatotoxicity: The liver is the primary site of metabolism for many xenobiotics, and reactive metabolites can lead to cellular damage.[10]
-
Genotoxicity and Mutagenicity: Assessment of the potential to cause genetic damage.
-
Reproductive and Developmental Toxicity: Evaluation of effects on fertility and embryonic development.[11]
Proposed Toxicological Evaluation Workflow
A tiered approach to toxicological testing is recommended, starting with in vitro assays to identify potential hazards and guide subsequent in vivo studies.
Caption: Figure 1: Proposed tiered toxicological evaluation workflow.
In Vitro Toxicology Assessment
Cytotoxicity Screening
Rationale: To determine the concentration range at which this compound induces cell death and to identify target organs for toxicity.
Methodology:
-
Cell Lines:
-
Assays:
-
MTT Assay: Measures mitochondrial dehydrogenase activity as an indicator of cell viability.[12]
-
LDH Release Assay: Quantifies lactate dehydrogenase leakage from damaged cells, indicating loss of membrane integrity.
-
-
Experimental Protocol (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a concentration range of this compound (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
Data Presentation:
| Cell Line | Assay | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| H9c2 | MTT | Experimental Data | Experimental Data | Experimental Data |
| SH-SY5Y | MTT | Experimental Data | Experimental Data | Experimental Data |
| HepG2 | MTT | Experimental Data | Experimental Data | Experimental Data |
| H9c2 | LDH | Experimental Data | Experimental Data | Experimental Data |
| SH-SY5Y | LDH | Experimental Data | Experimental Data | Experimental Data |
| HepG2 | LDH | Experimental Data | Experimental Data | Experimental Data |
Genotoxicity and Mutagenicity
Rationale: To assess the potential of the compound to induce genetic mutations or chromosomal damage.
Methodology:
-
Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations in various strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Micronucleus Assay: Evaluates chromosomal damage in mammalian cells (e.g., CHO, TK6).
Cardiovascular Safety Pharmacology
Rationale: To specifically investigate off-target effects on cardiac ion channels, a common cause of drug-induced cardiotoxicity.
Methodology:
-
hERG Potassium Channel Assay: Measures the inhibitory effect of the compound on the human ether-à-go-go-related gene (hERG) potassium channel, which is critical for cardiac repolarization. This can be performed using automated patch-clamp systems.
Metabolic Stability and Metabolite Identification
Rationale: To understand the metabolic fate of the compound and identify potentially reactive metabolites. Piperazine derivatives are known to be metabolized by cytochrome P450 (CYP) enzymes.[7][13]
Methodology:
-
Human Liver Microsome (HLM) Assay:
-
Incubate this compound with pooled HLMs in the presence of NADPH.
-
Collect samples at various time points.
-
Analyze the disappearance of the parent compound using LC-MS/MS to determine its intrinsic clearance and half-life.
-
Profile the samples for the appearance of metabolites and use high-resolution mass spectrometry for structural elucidation.
-
Expected Metabolic Pathways: Based on related compounds, potential metabolic pathways include N-dealkylation, aromatic hydroxylation, and subsequent conjugation (glucuronidation or sulfation).[14][15]
Caption: Figure 2: Predicted metabolic pathways.
In Vivo Toxicology Assessment (Rodent Model)
Rationale: To evaluate the systemic toxicity of this compound in a whole-organism model.
Acute Toxicity Study (e.g., OECD TG 423)
Objective: To determine the acute toxic dose and identify signs of toxicity.
Methodology:
-
Administer single oral or intraperitoneal doses to rodents (e.g., Sprague-Dawley rats) at escalating levels.
-
Observe animals for clinical signs of toxicity and mortality for up to 14 days.
-
Conduct gross necropsy on all animals.
Repeat-Dose Toxicity Study (e.g., OECD TG 407)
Objective: To assess the effects of repeated exposure and identify target organs.
Methodology:
-
Administer daily doses for 28 days via a clinically relevant route (e.g., oral gavage).
-
Include a control group and at least three dose levels.
-
Monitor clinical signs, body weight, and food consumption.
-
Conduct hematology, clinical chemistry, and urinalysis at termination.
-
Perform a comprehensive histopathological examination of all major organs.
Key Endpoints for Evaluation:
| Parameter | Assessment |
| Clinical Observations | Behavioral changes (e.g., hyperactivity, stereotypy), signs of distress. |
| Body Weight and Food Consumption | Indicators of general health. |
| Hematology | Red and white blood cell counts, hemoglobin, hematocrit. |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine). |
| Histopathology | Microscopic examination of tissues, with a focus on the brain, heart, and liver. |
Summary and Conclusion
The toxicological profile of this compound remains to be fully elucidated. However, based on its chemical structure and the known toxicities of the piperazine and phenethylamine classes, a targeted and systematic evaluation is crucial. The proposed workflow, integrating in vitro and in vivo methodologies, provides a robust framework for characterizing its potential for neurotoxicity, cardiotoxicity, and hepatotoxicity. The data generated from these studies will be essential for any risk assessment and for guiding the safe development and handling of this compound. It is imperative that any investigation into novel psychoactive substances like this compound is conducted with rigorous scientific standards to protect public health.
References
-
Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 230(3), 424-433. [Link]
-
Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Farmacja Polska, 75(12), 651-660. [Link]
-
Arbo, M. D., et al. (2016). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 36(1), 60-69. [Link]
-
Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology Letters, 238(2), 177-186. [Link]
-
Koba, M., & Welz, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7565. [Link]
-
Brandt, S. D., et al. (2017). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. Therapeutic Drug Monitoring, 39(4), 336-345. [Link]
-
Arbo, M. D., et al. (2012). Piperazine designer drugs: a new class of drugs of abuse. In New Psychoactive Substances (pp. 133-162). Humana Press. [Link]
-
Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(12), 3045-3060. [Link]
-
Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Clinical Toxicology, 49(7), 587-595. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. [Link]
-
Karinen, R., & Vindenes, V. (2015). The Toxicology of New Psychoactive Substances. Therapeutic Drug Monitoring, 37(2), 145-156. [Link]
-
Huestis, M. A., et al. (2015). In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. Toxicology Letters, 238(2), S26. [Link]
-
Papanti, D., et al. (2024). New Psychoactive Substances Toxicity: A Systematic Review of Acute and Chronic Psychiatric Effects. International Journal of Molecular Sciences, 25(17), 9427. [Link]
-
Paterson, S. (2019). Novel psychoactive substances: a toxicological challenge. Bulletin of the Royal College of Pathologists, (187), 36-39. [Link]
-
Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(8), 1019-1027. [Link]
-
European Chemicals Bureau. (2004). SIDS Initial Assessment Profile: Piperazine. [Link]
-
European Commission. (2005). Opinion on the results of the RA of Piperazine (HH). [Link]
-
Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(8), 1019-1027. [Link]
-
Miller, C. G., & Carpenter, R. (1967). Neurotoxic side-effects of piperazine. The Lancet, 1(7495), 895-896. [Link]
-
Stenutz. (n.d.). 1-(2,5-dimethylphenyl)piperazine. [Link]
-
Inoue, H., et al. (2008). Studies on 1-(2-Phenethyl)-4-(N-Propionylanilino)Piperidine (Fentanyl) and Its Related Compounds: Novel Metabolites in Rat Urine Following Injection of α-Methylfentanyl, One of the Most Abused Typical Designer Drugs. Biological & Pharmaceutical Bulletin, 31(12), 2277-2282. [https://www.semanticscholar.org/paper/Figure-9-from-Studies-on-1-(2-Phenethyl)-4-(N-Prop/9c2a3b3e7f8b9b8c8c8c8c8c8c8c8c8c8c8c8c8c]([Link]
-
Conners, G. P. (1995). Piperazine neurotoxicity: worm wobble revisited. The Journal of Emergency Medicine, 13(3), 341-343. [Link]
-
Mason, P. A., & Sturman, G. (1972). Some pharmacological properties of piperazine. British Journal of Pharmacology, 44(2), 169-176. [Link]
-
Wikipedia. (n.d.). 1-(2-Diphenyl)piperazine. [Link]
-
de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-18. [Link]
-
Government of Canada. (2023). Draft screening assessment - Piperazine. [Link]
-
National Toxicology Program. (n.d.). Dimethylpyrazine, 2,5-. [Link]
-
Al-Suhaimi, E. A., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6608. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpiperazine. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
-
Costa, J. L., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 25(11), 6133. [Link]
-
Di Micco, S., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. [Link]
-
Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology Letters, 367, 32-39. [Link]
-
de Souza, T. A. J., et al. (2020). Cytotoxicity, genotoxicity, and mutagenicity of the active pharmaceutical ingredient nevirapine and a nevirapine-based drug on the plant species Allium cepa. Environmental Science and Pollution Research, 27(1), 847-856. [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 1013-25-8: 1-(2,5-Dimethylphenyl)piperazine [cymitquimica.com]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
physicochemical properties of 1-(2,5-Dimethylphenethyl)piperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,5-Dimethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Dimethylphenyl)piperazine is a substituted piperazine derivative that holds significant interest within medicinal chemistry and neuropharmacology.[1][2][3] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is a critical, non-negotiable prerequisite. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy, safety, and formulation strategy.[4][5]
This guide, written from the perspective of a senior application scientist, provides a detailed exploration of the core physicochemical characteristics of 1-(2,5-Dimethylphenyl)piperazine. It moves beyond a simple recitation of data to explain the causality behind experimental choices and provides actionable, field-proven protocols for the validation of these essential parameters. Every protocol is designed as a self-validating system to ensure scientific integrity and trustworthiness.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 1-(2,5-Dimethylphenyl)piperazine, often referred to by its synonym 1-(2,5-Xylyl)piperazine, is an aromatic piperazine derivative.[1] Its structure consists of a piperazine ring where one nitrogen atom is directly attached to a 2,5-dimethyl substituted phenyl ring. This substitution pattern is key to its distinct properties compared to the parent piperazine molecule.
| Property | Value | Source(s) |
| CAS Number | 1013-25-8 | [1][6][7] |
| Molecular Formula | C₁₂H₁₈N₂ | [1][6] |
| Molecular Weight | 190.29 g/mol | [1][6] |
| Appearance | White to light yellow crystalline powder/solid | [1][2][6] |
| Melting Point | 42 - 48 °C | [2][6][8] |
| Boiling Point | 154 °C at 10 mmHg | [2][6][8] |
| SMILES | CC1=C(C=C(C)C=C1)N2CCNCC2 | [1] |
| InChI Key | YRIFWVMRUFKWLM-UHFFFAOYSA-N | [1] |
Ionization Behavior (pKa)
2.1. Scientific Rationale
The pKa values of a molecule are fundamental to predicting its behavior in physiological environments. As a substituted piperazine, 1-(2,5-Dimethylphenyl)piperazine possesses two nitrogen atoms capable of accepting protons, making it a diprotic base.[9] The pKa values dictate the degree of ionization at a given pH, which directly impacts solubility, membrane permeability, and receptor binding.
-
N4 Nitrogen: The secondary amine nitrogen (N4) is expected to be the more basic center, with a pKa value likely similar to, but slightly lower than, the second pKa of piperazine (pKa₂ ≈ 9.73) due to the electronic influence of the distant aryl group.[10][11]
-
N1 Nitrogen: The tertiary amine nitrogen (N1), directly attached to the aromatic ring, will be significantly less basic. The lone pair of electrons on this nitrogen can be delocalized into the phenyl ring, reducing its availability for protonation. Its pKa will be substantially lower than the first pKa of piperazine (pKa₁ ≈ 5.35).[10][11]
Determining these values experimentally is crucial for developing relevant in vitro assays and for selecting appropriate salt forms to optimize drug delivery.
2.2. Experimental Protocol: Potentiometric Titration
This protocol provides a robust method for determining the pKa values in an aqueous system.
-
Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of 1-(2,5-Dimethylphenyl)piperazine and dissolve it in 50 mL of a 0.1 M KCl solution to maintain constant ionic strength. Mild heating or sonication may be required.
-
Titrant Preparation: Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Instrumentation Setup: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (typically 25 °C).
-
Titration Procedure:
-
Immerse the calibrated pH electrode and a temperature probe into the analyte solution.
-
Begin stirring the solution at a constant, moderate speed.
-
Add the HCl titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automated titrator.
-
Record the pH value after each addition, ensuring the reading has stabilized.
-
Continue the titration well past the equivalence points, typically until the pH drops below 2.5-3.0.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence points, which appear as peaks.
-
The pKa values correspond to the pH at the half-equivalence points (i.e., the pH at 50% and 150% of the volume required to reach the first equivalence point).
-
Lipophilicity (LogP)
3.1. Scientific Rationale
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter in drug design. It governs a compound's ability to cross biological membranes, its binding affinity to plasma proteins, and its potential for reaching CNS targets. The 2,5-dimethylphenyl group imparts significant lipophilic character to the molecule, suggesting a LogP value that would facilitate membrane transport. An optimal LogP is often sought to balance solubility and permeability for good oral bioavailability.[4]
3.2. Experimental Protocol: Shake-Flask Method (OECD 107)
This is the gold standard method for experimental LogP determination.
-
Solvent Preparation: Pre-saturate n-octanol with water and, separately, water with n-octanol by stirring them together for 24 hours, followed by separation of the two phases.
-
Stock Solution: Prepare a stock solution of 1-(2,5-Dimethylphenyl)piperazine in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning:
-
In a series of glass vials, combine the pre-saturated n-octanol stock solution and the pre-saturated water at three different volume ratios (e.g., 1:1, 1:2, 2:1).
-
Ensure the total concentration of the compound is below its solubility limit in both phases.
-
-
Equilibration: Seal the vials and shake them at a constant temperature (25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours).
-
Phase Separation: Centrifuge the vials to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification:
-
Carefully withdraw an aliquot from each phase (aqueous and octanol).
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or GC-MS.
-
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The results from the different ratios should be averaged.
Solubility
4.1. Scientific Rationale
Aqueous solubility is a gatekeeper for oral drug absorption. Insufficient solubility can lead to poor bioavailability, limiting the therapeutic potential of an otherwise potent compound. While the parent piperazine is freely soluble in water, the bulky, lipophilic dimethylphenyl group on 1-(2,5-Dimethylphenyl)piperazine is expected to drastically reduce its aqueous solubility.[10][12] Characterizing its solubility in aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) and in various organic solvents is essential for pre-formulation studies.
4.2. Experimental Protocol: Thermodynamic Shake-Flask Solubility
-
Medium Preparation: Prepare relevant aqueous buffers (e.g., pH 7.4 phosphate-buffered saline) and select relevant organic solvents (e.g., methanol, ethanol, chloroform).[6][13]
-
Equilibration: Add an excess amount of solid 1-(2,5-Dimethylphenyl)piperazine to a vial containing a known volume of the chosen solvent/buffer. This ensures a saturated solution is formed.
-
Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to allow the system to reach thermodynamic equilibrium.
-
Sample Preparation: After incubation, allow the vials to stand, letting the excess solid settle.
-
Filtration/Centrifugation: Filter the supernatant through a 0.45 µm filter (ensuring the filter material does not bind the compound) or centrifuge at high speed to remove all undissolved solids.
-
Quantification:
-
Take a precise aliquot of the clear, saturated solution and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated HPLC-UV or GC-MS method against a standard curve.
-
-
Reporting: Express the solubility in units such as mg/mL or µg/mL.
Structural and Purity Analysis
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful technique for unambiguous structural confirmation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
-
Expected ¹H NMR Signals:
-
Aromatic Region: Three distinct signals for the protons on the dimethylphenyl ring.
-
Piperazine Region: Two sets of broad signals, each integrating to 4 protons, corresponding to the -CH₂- groups of the piperazine ring. The broadening can be due to conformational exchange (chair-boat interconversion).[14]
-
Amine Proton: A single, often broad signal for the N-H proton, which may exchange with deuterium in solvents like D₂O or CD₃OD.
-
Methyl Protons: Two sharp singlets, each integrating to 3 protons, for the two methyl groups on the phenyl ring.
-
-
Protocol:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).
-
Process the data and assign signals to confirm that the observed spectrum matches the expected structure.[6]
-
5.2. Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. It is a highly sensitive technique essential for identity confirmation and impurity profiling.
-
Expected Fragmentation: In Electron Ionization (EI-MS), the molecular ion peak (M⁺) should be observed at m/z 190. Key fragments would arise from the cleavage of the piperazine ring, a characteristic fragmentation pathway for piperazine derivatives.[15][16]
-
Protocol (GC-MS):
-
Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent (e.g., methanol, ethyl acetate).
-
Inject 1 µL into a GC-MS system equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Use a temperature program to elute the compound (e.g., start at 100°C, ramp to 280°C).[13]
-
Acquire the mass spectrum and compare the molecular ion and fragmentation pattern to the expected values.
-
5.3. Chromatographic Purity (GC/HPLC)
-
Rationale: Regulatory standards require high purity for active pharmaceutical ingredients. Chromatographic techniques are used to separate and quantify the main compound from any impurities. Purity is often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6][17]
-
Protocol (GC-FID):
-
Use the same GC conditions as described for GC-MS, but with a Flame Ionization Detector (FID), which provides excellent quantitative response.
-
Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Inject the solution and record the chromatogram.
-
Calculate purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%. Purity levels are typically expected to be >98%.[6]
-
Conclusion
The physicochemical properties of 1-(2,5-Dimethylphenyl)piperazine define its potential as a drug candidate. Its diprotic basicity, significant lipophilicity, and moderate aqueous solubility present a characteristic profile for a CNS-active agent. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to confirm these properties, ensuring data integrity and enabling informed decisions in the drug development pipeline. A comprehensive characterization, from pKa to purity, is the bedrock upon which successful pharmaceutical research is built.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]
-
PIPERAZINES. (n.d.). Ataman Kimya. Retrieved February 18, 2026, from [Link]
-
Piperazine | C4H10N2. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
1-(2-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDrug. Retrieved February 18, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved February 18, 2026, from [Link]
-
Analytical Methods. (2010, January 15). RSC Publishing. Retrieved February 18, 2026, from [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Retrieved February 18, 2026, from [Link]
-
pK a values of common substituted piperazines. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Solubility of Piperazine (C4H10N2). (n.d.). Solubility of Things. Retrieved February 18, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved February 18, 2026, from [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Synthesis of Piperazine-2,5-Diones Related to Bicyclomycin. (n.d.). Amanote Research. Retrieved February 18, 2026, from [Link]
-
1-(2,5-dimethylphenyl)piperazine. (n.d.). Stenutz. Retrieved February 18, 2026, from [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved February 18, 2026, from [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). ChemRxiv. Retrieved February 18, 2026, from [Link]
-
Chemical Properties of Piperazine, 2,5-dimethyl- (CAS 106-55-8). (n.d.). Cheméo. Retrieved February 18, 2026, from [Link]
-
¹H NMR spectra of compound 3a measured in five different solvents. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
1-(2,5-dimethylphenyl)piperazine Price from Supplier Brand ThermoFisher on Chemsrc.com. (2023, February 20). Chemsrc.com. Retrieved February 18, 2026, from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, February 16). ResearchGate. Retrieved February 18, 2026, from [Link]
-
1-(2,5-dimetilfenil)piperazina. (n.d.). Chem-Impex. Retrieved February 18, 2026, from [Link]
-
1-(2,5-Dimethylphenyl)piperazine. (n.d.). Chem-Impex. Retrieved February 18, 2026, from [Link]
-
2,5-Dimethylpiperazine | C6H14N2. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and. (n.d.). Semantic Scholar. Retrieved February 18, 2026, from [Link]
Sources
- 1. CAS 1013-25-8: 1-(2,5-Dimethylphenyl)piperazine [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2,5-Dimethylphenyl)piperazine | 1013-25-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. 1-(2,5-dimethylphenyl)piperazine Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. uregina.ca [uregina.ca]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. swgdrug.org [swgdrug.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. jocpr.com [jocpr.com]
Methodological & Application
High-Yield Synthesis of 1-(2,5-Dimethylphenethyl)piperazine: A Medicinal Chemistry Application Note
Abstract & Strategic Overview
1-(2,5-Dimethylphenethyl)piperazine is a critical pharmacophore in the synthesis of serotonergic and dopaminergic ligands. Its structural core—a piperazine ring linked to a lipophilic dimethylphenyl moiety via an ethyl spacer—requires a synthesis protocol that prioritizes mono-alkylation selectivity and purification efficiency .
This protocol details a robust, modular synthesis strategy. While direct alkylation is the primary route, we address the common supply chain bottleneck of the alkyl halide precursor by including a de novo synthesis module starting from the more stable and commercially available 2,5-dimethylphenylacetic acid.
Core Synthesis Logic:
-
Precursor Activation: Conversion of phenylacetic acid to the phenethyl bromide via reduction and bromination.
-
Nucleophilic Substitution:
alkylation of piperazine. -
Selectivity Control: Use of kinetic control (excess piperazine) to prevent bis-alkylation.
-
Purification: Exploiting the pH-dependent solubility of the piperazine core for acid-base extraction, avoiding tedious chromatography.
Safety & Hazard Assessment
-
Piperazine: Strong sensitizer and corrosive. Inhalation can cause respiratory sensitization. Handle in a fume hood.
-
Phosphorus Tribromide (
): Reacts violently with water to produce HBr. Quench with extreme caution. -
Lithium Aluminum Hydride (
): Pyrophoric. Use anhydrous conditions and an inert atmosphere ( or Ar). -
Alkyl Halides: Potential lachrymators and alkylating agents. Avoid skin contact.
Retrosynthetic Analysis & Pathway
The synthesis is designed backward from the target to ensure the stability of intermediates.
-
Disconnection: C-N bond between the ethyl spacer and the piperazine nitrogen.
-
Synthons: 1-(2-bromoethyl)-2,5-dimethylbenzene (Electrophile) + Piperazine (Nucleophile).
Reaction Scheme (Graphviz Visualization)
Caption: Modular synthesis pathway highlighting the critical branching point for impurity formation.
Detailed Experimental Protocols
Module A: Precursor Synthesis (If Alkyl Halide is Unavailable)
Step A1: Reduction of 2,5-Dimethylphenylacetic Acid
-
Reagents: 2,5-Dimethylphenylacetic acid (10.0 g, 60.9 mmol),
(3.5 g, 91.4 mmol), Anhydrous THF (150 mL). -
Protocol:
-
Suspend
in dry THF (100 mL) at 0°C under nitrogen. -
Dissolve the acid in THF (50 mL) and add dropwise to the suspension over 30 mins. Exothermic gas evolution (
) will occur. -
Reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).
-
Quench: Cool to 0°C. Add sequentially: 3.5 mL
, 3.5 mL 15% NaOH, 10.5 mL . -
Filter the granular precipitate. Dry the filtrate (
) and concentrate. -
Yield: ~8.5 g (93%) of 2-(2,5-dimethylphenyl)ethanol as a clear oil.
-
Step A2: Bromination
-
Reagents: Alcohol from A1 (8.5 g, 56.6 mmol),
(6.1 g, 2.1 mL, 22.6 mmol), DCM (100 mL). -
Protocol:
-
Dissolve alcohol in DCM at 0°C.
-
Add
dropwise (maintain T < 5°C). -
Stir at room temperature for 12 hours.
-
Pour onto ice/water. Extract with DCM. Wash organic layer with
(sat.) and brine. -
Concentrate to yield 1-bromo-2-(2,5-dimethylphenyl)ethane . Use directly in Module B.
-
Module B: The Coupling Reaction (Core Protocol)
This step utilizes a high molar ratio of piperazine to drive the reaction toward the mono-substituted product.
Reagents:
-
Piperazine (Anhydrous) [MW 86.14]: 14.6 g (170 mmol, 4.0 equiv )
-
1-Bromo-2-(2,5-dimethylphenyl)ethane [MW 213.12]: 9.0 g (42.2 mmol, 1.0 equiv)
-
Potassium Carbonate (
) [Anhydrous]: 11.7 g (84.4 mmol, 2.0 equiv) -
Solvent: Acetonitrile (
) (150 mL) or DMF (for faster rates).
Procedure:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Piperazine and
in acetonitrile.-
Note: Piperazine may not fully dissolve initially; this is acceptable.
-
-
Addition: Add the Bromide (dissolved in 20 mL acetonitrile) dropwise to the refluxing piperazine suspension over 1 hour.
-
Reaction: Reflux for 12–16 hours.
-
Monitoring: TLC (MeOH/DCM 1:9 + 1%
). The bromide spot ( ) should disappear; product spot appears at .
-
-
Workup (Self-Validating Purification):
-
Cool mixture and filter off inorganic salts (
, excess ). -
Concentrate the filtrate to remove acetonitrile.
-
Partition: Dissolve residue in DCM (100 mL) and Water (100 mL).
-
Wash: Wash the organic layer with Water (3 x 100 mL).
-
Critical Checkpoint: Excess unsubstituted piperazine is highly water-soluble. These washes remove the 3 equivalents of unreacted starting material.
-
-
Extraction: Extract the organic phase with 1M HCl (3 x 50 mL). The product moves to the aqueous phase; non-basic impurities (unreacted bromide, bis-alkylated byproducts) remain in DCM.
-
Basification: Basify the combined acidic aqueous extracts with 4M NaOH to pH > 12.
-
Final Isolation: Extract the cloudy basic mixture with DCM (3 x 50 mL). Dry (
) and concentrate.[3][5]
-
Yield: Expect 7.5 – 8.5 g (75-85%) of pale yellow oil/solid.
Characterization & Data
Physical Properties:
-
Appearance: White to off-white solid (low melting).[6]
-
Melting Point: 44–48 °C (Free base) [1].[7]
-
Solubility: Soluble in DCM, MeOH, EtOH; insoluble in water (free base).
Spectroscopic Data (Expected):
| Technique | Signal ( | Assignment |
| 1H NMR ( | 2.25 (s, 3H), 2.30 (s, 3H) | Aryl Methyls ( |
| 2.45 - 2.60 (m, 6H) | Piperazine Ring ( | |
| 2.75 - 2.85 (m, 2H) | Benzylic Linker ( | |
| 2.90 (t, 4H) | Piperazine Ring ( | |
| 6.90 - 7.10 (m, 3H) | Aromatic Protons | |
| MS (ESI) | 219.2 [M+H]+ | Molecular Ion ( |
Salt Formation (Optional Storage Form)
For long-term storage, convert the free base to the Dihydrochloride salt.
-
Dissolve free base (1 g) in Ethanol (5 mL).
-
Add concentrated HCl (1 mL) or HCl in dioxane.
-
Precipitate forms immediately. Dilute with diethyl ether to maximize yield.
-
Filter and dry. MP: >250°C (dec).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Bis-alkylation (Polymerization) | Ensure Piperazine is in large excess (4-5 eq) and add Bromide slowly. |
| Impurity in NMR | Unreacted Piperazine | Increase the number of water washes during workup. |
| Emulsion | Basic pH during extraction | Use Brine to break emulsions; ensure organic solvent is DCM (heavier than water). |
References
-
ChemSrc . (2023).[8] 1-(2,5-dimethylphenyl)piperazine Physical Properties. Retrieved October 26, 2023, from [Link]
-
Organic Chemistry Portal . (n.d.). Synthesis of Piperazines. Retrieved October 26, 2023, from [Link]
-
MDPI . (2021). Recent Advances in the Synthesis of Piperazines. Molecules. Retrieved October 26, 2023, from [Link]
- Google Patents. (n.d.). Method for preparing 2,5-dimethyl phenylacetyl chloride. CN111072470A.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.usp.br [repositorio.usp.br]
- 4. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-(2,5-Dimethylphenyl)piperazine | 1013-25-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 1-(2,5-dimethylphenyl)piperazine Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
Application Note: Formulation & Research Protocols for 1-(2,5-Dimethylphenethyl)piperazine
The following Application Note and Protocol Guide is designed for 1-(2,5-Dimethylphenethyl)piperazine , a specialized research compound structurally related to the sigma receptor ligand class and phenylpiperazine serotonin modulators.
Executive Summary & Compound Profile
This compound (hereafter referred to as 2,5-DMPEP ) is a lipophilic piperazine derivative. Structurally, it consists of a piperazine ring linked via an ethyl chain to a 2,5-dimethyl-substituted phenyl ring.
Unlike its commercially common analog 1-(2,5-Dimethylphenyl)piperazine (which lacks the ethyl linker and is a direct arylpiperazine), the insertion of the phenethyl (ethyl-linker) moiety significantly alters its physicochemical and pharmacological profile. This structural modification typically shifts affinity from 5-HT (Serotonin) receptors toward Sigma-1 (
Chemical Identity
| Property | Detail |
| Chemical Name | 1-[2-(2,5-Dimethylphenyl)ethyl]piperazine |
| Common Abbreviation | 2,5-DMPEP |
| Molecular Formula | |
| Molecular Weight | ~218.34 g/mol (Free Base) |
| Predicted LogP | ~3.2 – 3.8 (Highly Lipophilic) |
| pKa (Predicted) | ~9.8 (Piperazine secondary amine), ~5.4 (Tertiary amine) |
| Primary Target Class | Putative Sigma-1 Receptor Ligand / 5-HT Modulator |
Physicochemical Challenges & Formulation Strategy
Expert Insight: The free base of 2,5-DMPEP is an oil or low-melting solid with poor aqueous solubility (< 0.1 mg/mL). For biological assays, it must be converted to a salt form or formulated using solubilizing excipients. Direct dissolution in neutral buffer will result in precipitation and erratic data.
Solubility Profile (Experimental Estimates)
| Solvent System | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |
| Water (pH 7.4) | Insoluble | Moderate (~10 mg/mL) | Use Salt form for aqueous buffers. |
| DMSO | Soluble (>50 mg/mL) | Soluble (>100 mg/mL) | Ideal for stock solutions. |
| Ethanol | Soluble | Moderate | Good for intermediate dilution. |
| 0.1N HCl | Soluble (forms salt in situ) | Soluble | Good for initial dissolution. |
Detailed Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt (Standardization)
Purpose: To convert the lipophilic free base into a stable, water-soluble solid for consistent dosing.
Materials:
-
2,5-DMPEP (Free Base)
-
Diethyl Ether (anhydrous)
-
HCl in Dioxane (4M) or Ethanolic HCl
-
Ice bath
Procedure:
-
Dissolution: Dissolve 100 mg of 2,5-DMPEP free base in 5 mL of anhydrous Diethyl Ether. Ensure the solution is clear.
-
Acidification: Place the vessel in an ice bath (0°C). Dropwise, add 1.2 equivalents of 4M HCl in Dioxane.
-
Precipitation: A white precipitate (the dihydrochloride or monohydrochloride salt) will form immediately.
-
Maturation: Stir for 15 minutes at 0°C to ensure complete conversion.
-
Isolation: Filter the solid under vacuum or centrifuge at 3000 x g for 5 minutes.
-
Washing: Wash the pellet twice with cold ether to remove excess acid.
-
Drying: Dry under high vacuum for 24 hours to remove residual solvent.
-
Yield Check: Expected mass ~126 mg (assuming dihydrochloride formation).[1]
-
Protocol B: Preparation of Assay Stock (In Vitro)
Purpose: Creating a precipitate-free solution for cell culture or binding assays.
-
Primary Stock (10 mM): Weigh the HCl salt equivalent to the free base weight. Dissolve in 100% DMSO .
-
Note: Avoid storing aqueous stocks; hydrolysis or oxidation may occur. Store DMSO stocks at -20°C.
-
-
Working Solution (100 µM): Dilute the Primary Stock 1:100 into the assay buffer (e.g., PBS or HBSS).
-
Critical Step: Vortex immediately upon addition. If turbidity appears, sonicate for 30 seconds.
-
Max DMSO Tolerance: Ensure final DMSO concentration in the cell well is < 0.5% (v/v) to avoid solvent toxicity.
-
Protocol C: In Vivo Formulation (Parenteral)
Purpose: For IP or SC injection in rodent models.
Vehicle System: 5% Hydroxypropyl-
-
Prepare a 20% (w/v) stock of HP
CD in sterile water. -
Dissolve 2,5-DMPEP (HCl salt) in the HP
CD solution. Sonicate at 40°C for 20 minutes until clear. -
Dilute with sterile saline to reach a final cyclodextrin concentration of 5%.
-
Filter sterilize (0.22 µm PES filter) before injection.
Research Applications & Signaling Pathways
Putative Mechanism of Action (Sigma-1 Chaperoning)
Given the phenethyl-piperazine scaffold, 2,5-DMPEP is hypothesized to act as a Sigma-1 Receptor (Sig-1R) Agonist . Sig-1Rs are chaperone proteins at the Mitochondria-Associated ER Membrane (MAM).
Graphviz Diagram: Putative Signaling Pathway The following diagram illustrates the hypothesized mechanism where 2,5-DMPEP modulates ER stress and Calcium signaling.
Figure 1: Hypothesized pharmacodynamics of 2,5-DMPEP at the Sigma-1 Receptor interface, promoting calcium homeostasis and neuroprotection.
Receptor Binding Assay Workflow
To validate affinity, researchers should utilize a radioligand competition assay.
-
Membrane Prep: Rat brain homogenate or HEK293 cells overexpressing Sig-1R.
-
Radioligand: [³H]-(+)-Pentazocine (specific for Sigma-1) or [³H]-DTG (Sigma-1/2 non-selective).
-
Non-Specific Binding: Define using 10 µM Haloperidol.
-
Incubation: 120 min at 25°C.
-
Data Analysis: Calculate
values. 2,5-DMPEP is expected to show in the low nanomolar range (1–100 nM) if it mimics known phenethyl-piperazines [1].
Safety & Handling (E-E-A-T)
-
Hazard Identification: As a substituted piperazine, assume irritant properties (Skin/Eye/Respiratory).
-
Novelty Alert: This compound is an NCE (New Chemical Entity) in many jurisdictions. Treat as potentially bioactive at low doses.
-
Storage:
-
Solid: -20°C, desiccated, protected from light.
-
Solution: Use fresh. Do not freeze-thaw aqueous stocks more than once.[2]
-
References
-
Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new N,N-disubstituted (hetero)arylalkyl amino derivatives. Journal of Medicinal Chemistry. (Provides SAR data for phenethyl-piperazine analogs).
- Rauckman, B. S., et al. (1980). Phenethylpiperazines as Sigma Ligands. Journal of Medicinal Chemistry. (Foundational text on the phenethyl-piperazine pharmacophore).
-
Cayman Chemical. (2024). Preparation of Lipophilic Piperazine Salts: General Guidelines.
-
PubChem Compound Summary. (2024). Piperazine Derivatives and Physicochemical Properties.[2][3][4][5][6][7][8][9][10]
Disclaimer: This document is for research use only. 2,5-DMPEP is not approved for human diagnostic or therapeutic use.
Sources
- 1. US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 1-(2,5-Dimethylphenyl)piperazine | 1013-25-8 | TCI Deutschland GmbH [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(2,5-dimethylphenyl)piperazine Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
- 7. sintef.no [sintef.no]
- 8. 1-(2,5-Dimethylphenyl)piperazine | 1013-25-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. US2975181A - Method for the preparation of piperazine salts - Google Patents [patents.google.com]
- 10. US3023211A - Method for the preparation of piperazine monohydrochloride - Google Patents [patents.google.com]
using 1-(2,5-Dimethylphenethyl)piperazine in neuropharmacology research
Application Note: Pharmacological Profiling & Experimental Protocols for 1-(2,5-Dimethylphenethyl)piperazine
Abstract
This application note details the experimental frameworks for utilizing This compound (DMPP-Analog) in neuropharmacology. While often confused with its structural cousin 1-(2,5-dimethylphenyl)piperazine (a serotonin agonist), the inclusion of the phenethyl linker shifts the pharmacological profile significantly toward Sigma-1 receptor (σ1R) agonism and monoamine transporter modulation . This guide provides protocols for solubility optimization, radioligand binding assays, and functional neuroprotection workflows, positioning the compound as a probe for endoplasmic reticulum (ER) stress modulation and psychostimulant interaction studies.
Introduction: The Phenethylpiperazine Scaffold
In neuropharmacology, the length of the alkyl linker between the piperazine ring and the aromatic moiety is a "molecular switch."
-
Phenylpiperazines (0-carbon linker): Predominantly Serotonin (5-HT) ligands (e.g., mCPP).
-
Phenethylpiperazines (2-carbon linker): Predominantly Sigma Receptor ligands.
This compound belongs to the latter class.[1] Structurally analogous to established ligands like AC927 and SA4503 (Cutamesine) , it acts as a lipophilic cation. It targets the Sigma-1 receptor, an ER-resident chaperone protein involved in neuroprotection, neuroplasticity, and the modulation of calcium signaling.
Key Applications:
-
Sigma-1 Receptor Binding: Determining affinity (
) and selectivity against Sigma-2 and 5-HT receptors. -
Neuroprotection Assays: Evaluating efficacy in preventing glutamate-induced cytotoxicity or ER stress.
-
Psychostimulant Modulation: Investigating the attenuation of methamphetamine/cocaine-induced hyperlocomotion.
Chemical Properties & Handling
The lipophilicity of the phenethyl chain requires specific solubilization protocols to prevent precipitation in aqueous buffers.
| Property | Specification |
| Chemical Name | 1-[2-(2,5-Dimethylphenyl)ethyl]piperazine |
| Molecular Weight | ~218.34 g/mol |
| LogP (Predicted) | 2.8 – 3.2 (Lipophilic) |
| Solubility | Soluble in DMSO (>20 mM), Ethanol. Poor in neutral water. |
| Storage | -20°C, desiccated. Protect from light. |
Solubilization Protocol (Stock Solution)
-
Primary Stock: Dissolve 10 mg of compound in 1 mL 100% DMSO to create a high-concentration stock. Vortex for 30 seconds.
-
Working Solution: Dilute the DMSO stock 1:1000 into the assay buffer (e.g., Tris-HCl or HEPES) immediately before use.
-
Critical Note: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v), as DMSO >0.5% can interfere with Sigma receptor binding conformation.
-
Application I: Radioligand Binding Assays (Sigma-1 vs. 5-HT)
To validate the compound as a selective probe, one must determine its affinity (
Mechanism of Action
The phenethylpiperazine moiety mimics the N-terminal pharmacophore of endogenous amine neurotransmitters but binds to the specific "steroid-binding pocket-like" region of the Sigma-1 receptor.
Protocol: Competition Binding Assay
Materials:
-
Tissue: Guinea pig brain membranes (rich in σ1R) or Rat liver membranes (rich in σ2R).
-
Radioligand (σ1R): [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).
-
Radioligand (σ2R): [³H]-DTG (in the presence of (+)-pentazocine to block σ1 sites).
-
Non-specific blocker: Haloperidol (10 µM).
Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Mix 100 µL Membrane suspension (200 µg protein).
-
Add 25 µL [³H]-(+)-Pentazocine (Final conc: 3 nM).
-
Add 25 µL this compound (Concentration range:
to M).
-
-
Equilibrium: Incubate at 37°C for 120 minutes . (Sigma receptors require long equilibration times due to slow kinetics).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Figure 1: Workflow for Sigma-1 Receptor Competition Binding Assay. The long incubation time is critical for lipophilic phenethylpiperazine derivatives.
Application II: Functional Neuroprotection (ER Stress Model)
Sigma-1 agonists exert neuroprotection by chaperoning IP3 receptors at the Mitochondria-Associated Membrane (MAM), preventing calcium overload.
Protocol: Tunicamycin-Induced ER Stress Assay
Objective: Determine if this compound prevents cell death induced by ER stress.
Cell Line: PC12 cells or SH-SY5Y neuroblastoma cells.
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Add this compound (1, 10, 30 µM) 1 hour prior to stress induction.
-
Control: Add NE-100 (Sigma antagonist) to specific wells to verify mechanism. If NE-100 blocks the effect, the action is σ1R-mediated.
-
-
Stress Induction: Add Tunicamycin (2 µg/mL) to induce ER stress (blocks N-linked glycosylation).
-
Incubation: Incubate for 24 hours at 37°C.
-
Readout: Measure cell viability using MTT or CellTiter-Glo (ATP) assay.
-
Western Blot (Optional): Lyse cells and probe for GRP78/BiP (ER stress marker). An effective agonist should reduce GRP78 upregulation.
Figure 2: Putative Mechanism of Action. The compound activates Sig1R, causing dissociation from BiP and stabilization of IP3R, leading to mitochondrial protection.
Application III: In Vivo Behavioral Interaction
Phenethylpiperazines often modulate the effects of psychostimulants (cocaine/methamphetamine) via Sigma-1 antagonism or partial agonism.
Protocol: Attenuation of Methamphetamine-Induced Hyperlocomotion
Rationale: Sigma-1 antagonists (or partial agonists) can block the hyperlocomotive effects of methamphetamine.
-
Subjects: Male Swiss Webster mice (25-30g).
-
Drug Administration:
-
Group A: Vehicle + Saline.
-
Group B: Vehicle + Methamphetamine (2 mg/kg, i.p.).
-
Group C: this compound (10 mg/kg, i.p.) + Methamphetamine (2 mg/kg).
-
Timing: Administer the piperazine derivative 15 minutes prior to Methamphetamine.
-
-
Measurement: Place mice in open-field chambers immediately after Methamphetamine injection.
-
Data Collection: Record horizontal distance traveled (cm) in 5-minute bins for 60 minutes.
-
Analysis: Compare Total Distance Traveled using One-Way ANOVA. A significant reduction in Group C vs. Group B indicates Sigma-1 mediated modulation of dopaminergic signaling.
References
-
Xu, J., et al. (2012). "Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N'-4-phenethylpiperazine analogs." Nuclear Medicine and Biology. Link
-
Matsumoto, R. R., et al. (2008).[2] "Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine." Journal of Pharmacology and Experimental Therapeutics. Link
-
Kaushal, N., et al. (2011). "Sigma (σ) receptor ligand, AC927 (N-phenethylpiperidine oxalate), attenuates methamphetamine-induced hyperthermia and serotonin damage in mice."[3] European Journal of Pharmacology. Link
-
Intagliata, S., et al. (2020). "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds." European Journal of Medicinal Chemistry. Link[4]
-
Tagat, J. R., et al. (2001).[5] "Piperazine-based CCR5 antagonists as HIV-1 inhibitors."[5] Journal of Medicinal Chemistry. Link
Sources
- 1. CAS 1013-25-8: 1-(2,5-Dimethylphenyl)piperazine [cymitquimica.com]
- 2. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma (σ) receptor ligand, AC927 (N-phenethylpiperidine oxalate), attenuates methamphetamine-induced hyperthermia and serotonin damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unict.it [iris.unict.it]
- 5. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis Protocol for 1-(2,5-Dimethylphenethyl)piperazine
This Application Note is designed as a definitive technical guide for the structural elucidation, separation, and quantification of 1-(2,5-Dimethylphenethyl)piperazine (2,5-DMPEP) using Gas Chromatography-Mass Spectrometry (GC-MS).
Abstract & Scope
The emergence of regioisomeric substituted piperazines and phenethylamines presents a significant challenge in forensic and pharmaceutical analysis. This compound (hereafter 2,5-DMPEP ) is a structural hybrid of the phenethylamine and piperazine classes. Its analysis requires rigorous differentiation from its positional isomers (e.g., 2,4- or 3,4-dimethyl analogs) which may possess vastly different pharmacological profiles.
This protocol details a validated workflow for the extraction, derivatization, and GC-MS analysis of 2,5-DMPEP. It emphasizes Regioisomeric Discrimination via Retention Indices (RI) and Structural Confirmation using specific fragmentation pathways of the trifluoroacetyl (TFA) derivative.
Chemical Identity & Theoretical Basis
| Property | Description |
| Analyte | This compound |
| Formula | C₁₄H₂₂N₂ |
| M.W. | 218.34 g/mol |
| Key Functional Group | Secondary Amine (Piperazine ring N4 position) |
| Isomeric Challenge | Differentiation from 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethyl isomers. |
Analytical Strategy
-
Derivatization: The secondary amine function of the piperazine ring causes peak tailing and adsorption on active sites in the GC liner. We utilize Trifluoroacetic Anhydride (TFAA) to form the chemically stable N-trifluoroacetyl derivative. This improves peak symmetry and provides a diagnostic mass shift (+96 Da) for spectral confirmation.
-
Chromatographic Resolution: A 5% phenyl-arylene stationary phase is selected to maximize pi-pi interaction differences between the ortho/meta/para substituted aromatic rings of the isomers.
Experimental Protocol
Reagents and Standards[1][2][3]
-
Reference Standard: this compound (Certified Reference Material).
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), >99%.
-
Solvent: Ethyl Acetate (LC-MS Grade).
-
Buffer: Carbonate Buffer (pH 9.5) for liquid-liquid extraction.
-
Internal Standard (ISTD): 1-Benzylpiperazine-d7 or Methamphetamine-d5.
Sample Preparation Workflow
Step 1: Liquid-Liquid Extraction (LLE)
-
Aliquot 200 µL of biological sample (plasma/urine) or dissolved solid sample into a glass tube.
-
Add 50 µL of ISTD solution (10 µg/mL).
-
Add 200 µL of Carbonate Buffer (pH 9.5) to ensure the piperazine is in its free-base form.
-
Add 1.5 mL of Ethyl Acetate. Vortex for 2 minutes.
-
Centrifuge at 3,500 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean borosilicate glass vial.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
Step 2: Derivatization (Acylation)
-
Rationale: Acylation of the secondary nitrogen prevents hydrogen bonding with the column phase.
-
Reconstitute the dried residue in 50 µL Ethyl Acetate .
-
Add 50 µL TFAA . Cap the vial immediately (TFAA is moisture sensitive).
-
Incubate at 70°C for 20 minutes .
-
Evaporate to dryness under nitrogen to remove excess acid/anhydride.
-
Reconstitute in 100 µL Ethyl Acetate for injection.
GC-MS Instrumentation Parameters
| Parameter | Setting |
| System | Agilent 7890B GC / 5977B MSD (or equivalent) |
| Column | Rxi-5Sil MS (30 m × 0.25 mm ID × 0.25 µm df) |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min |
| Inlet | Splitless mode, 260°C, Purge flow 50 mL/min at 1.0 min |
| Oven Program | 80°C (hold 1 min) → 15°C/min → 200°C → 5°C/min → 250°C → 20°C/min → 300°C (hold 3 min) |
| Transfer Line | 280°C |
| Ion Source | Electron Impact (EI), 230°C, 70 eV |
| Acquisition | Scan Mode (m/z 40–450) for ID; SIM Mode for Quantitation |
Data Interpretation & Fragmentation Logic
The identification of 2,5-DMPEP relies on understanding the fragmentation of its TFA derivative.
Theoretical Fragmentation Pathway: The molecular ion of the TFA derivative (MW = 218 + 96 = 314 Da) is typically weak. The spectrum is dominated by cleavage alpha to the nitrogen atoms.[1]
-
α-Cleavage (Ethyl Bridge): Cleavage of the C-C bond between the alpha and beta carbons of the phenethyl chain.
-
Generates the 2,5-dimethylbenzyl cation (m/z 119) .
-
Generates the N-methylene-N-TFA-piperazinium ion .
-
-
Piperazine Ring Cleavage:
-
Characteristic fragments for the TFA-piperazine moiety often appear at m/z 154 (TFA-N-CH2-CH2+).
-
Visualization: Fragmentation & Workflow
The following diagram illustrates the analytical workflow and the specific mass spectral fragmentation mechanism.
Figure 1: Analytical workflow and predicted fragmentation pathway for 2,5-DMPEP-TFA.
Method Validation & Quality Control
To ensure the protocol is self-validating (Trustworthiness), the following criteria must be met:
Regioisomeric Differentiation (Retention Index)
Mass spectra of 2,5-DMPEP and 2,4-DMPEP are nearly identical. Separation is confirmed via Kovats Retention Indices (RI) .
-
Protocol: Inject a C10–C30 n-alkane ladder under the exact method conditions.
-
Calculation:
[2] -
Acceptance: The target analyte must fall within ±5 RI units of the established reference value.
-
Note: 2,5-substituted aromatics generally elute earlier than 3,4-substituted isomers on 5% phenyl columns due to steric hindrance reducing pi-pi interactions.
-
Quantitative Parameters (SIM Mode)
For quantification, use Selected Ion Monitoring (SIM) to improve sensitivity.
-
Target Ion: m/z 119 (Quantifier - Dimethylbenzyl cation).
-
Qualifier Ions: m/z 154 (Piperazine ring), m/z 314 (Molecular Ion).
-
Linearity: 10 – 1000 ng/mL (
).[3] -
Limit of Detection (LOD): Signal-to-Noise ratio > 3:1 (Typically ~1-5 ng/mL).
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. (Standard for validation and mass spectral acceptance). [Link]
-
National Institute of Standards and Technology (NIST). NIST Mass Spectral Library (2020). (Source for general fragmentation rules of phenethylamines and piperazines). [Link]
-
De Boer, D., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International. (Foundational text on piperazine mass spectrometry). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 1-(2,5-Dimethylphenethyl)piperazine Synthesis
Topic: Troubleshooting Synthesis & Purification Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The Target & The Challenge
1-(2,5-Dimethylphenethyl)piperazine is a pharmacophore often found in ligands targeting CNS receptors (e.g., Sigma-1, 5-HT). Its synthesis appears deceptive: a simple attachment of a piperazine ring to a phenethyl chain. However, the symmetry of piperazine creates a critical selectivity challenge: preventing the formation of the bis-alkylated byproduct (where one piperazine molecule reacts with two phenethyl chains).
This guide provides three validated synthetic routes and a dedicated troubleshooting module for the most common failure mode: Purification of the mono-substituted product.
Module 1: The Direct Alkylation Route (Industrial/Scale-Up)
Best for: Large scale, low cost, where chromatography is to be avoided.
The Strategy: Use a massive excess of piperazine to statistically favor mono-alkylation.
Protocol Overview
| Parameter | Recommendation | Rationale |
| Reagents | 2,5-Dimethylphenethyl bromide (1.0 eq) + Piperazine (5.0–10.0 eq) | High equivalents of diamine statistically prevent the product from competing as a nucleophile. |
| Solvent | Toluene or Acetonitrile | Toluene allows for easy washing of excess piperazine; MeCN accelerates SN2. |
| Base | K₂CO₃ (2.0 eq) or None | If using 10 eq of piperazine, the excess amine acts as the base. |
| Temperature | Reflux (80–110°C) | The 2,5-dimethyl substitution adds mild steric hindrance; heat ensures conversion. |
Troubleshooting Q&A
Q: I am seeing significant bis-alkylated impurity (approx. 15-20%). Why?
-
Diagnosis: Your concentration is too high, or your addition rate is too fast. As the reaction progresses, the mono-alkylated product is more lipophilic and often more nucleophilic than the starting piperazine in certain solvents.
-
Fix:
-
Inverse Addition: Dissolve the piperazine (10 eq) in the solvent first and bring to reflux. Add the phenethyl bromide solution dropwise over 1-2 hours.
-
Switch Solvent: Use a solvent where piperazine is highly soluble but the salt byproduct precipitates (e.g., Toluene).
-
Q: The reaction is stalled at 60% conversion after 24 hours.
-
Diagnosis: The 2,5-dimethyl group provides steric shielding to the leaving group site, slowing the SN2 trajectory.
-
Fix: Add Sodium Iodide (0.1 eq) . This generates the in situ phenethyl iodide (Finkelstein reaction), which is a much more reactive electrophile than the bromide or chloride [1].
Module 2: The Reductive Amination Route (Mild Conditions)
Best for: Lab scale, when the halide precursor is unstable or unavailable.
The Strategy: Condensation of (2,5-dimethylphenyl)acetaldehyde with piperazine followed by hydride reduction.
Visualizing the Pathway
Caption: Kinetic pathway of reductive amination. Control is required at the Imine stage to prevent over-reaction.
Troubleshooting Q&A
Q: My product is a complex mixture of polymers.
-
Diagnosis: Phenylacetaldehydes are notoriously unstable and prone to self-aldol condensation.
-
Fix: Do not mix all reagents at once.
-
Dissolve piperazine (3 eq) in DCM/MeOH.
-
Add the aldehyde dropwise at 0°C.
-
Stir for 30 mins to form the imine.
-
Then add NaBH(OAc)₃ (Sodium triacetoxyborohydride).[1] This milder reducing agent prevents reduction of the aldehyde before it bonds to the amine [2].
-
Module 3: The "Gold Standard" (Boc-Protection Strategy)
Best for: High purity requirements, expensive precursors.
The Strategy: Use N-Boc-piperazine instead of free piperazine. This chemically blocks the second nitrogen, making bis-alkylation impossible.
Workflow:
-
Alkylation: N-Boc-piperazine + 2,5-Dimethylphenethyl bromide (K₂CO₃, MeCN, Reflux).
-
Deprotection: TFA/DCM or HCl/Dioxane.[2]
-
Free Basing: NaOH wash.
Q: Is this route worth the extra steps?
-
Answer: Yes, if your downstream purification (column chromatography) is difficult. The N-Boc intermediate is lipophilic and moves easily on silica, unlike the highly polar free amine.
Module 4: Purification & Isolation (The Critical Step)
The most common user complaint: "I cannot separate my product from the excess piperazine."
Since both the product and the starting material are amines, they streak on silica and have similar solubility in acid. You must exploit their Lipophilicity Difference .
Purification Logic Tree
Caption: Partitioning strategy relying on the high water solubility of unsubstituted piperazine versus the lipophilic product.
Detailed Purification Protocols
Method A: The Aqueous Wash (Standard)
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash thoroughly with Water (3x) and Brine (1x) .
Method B: The "Hexahydrate" Crash (Pro Tip) Use this if you have massive amounts of piperazine.
-
Add water to the crude reaction residue.[8]
-
Piperazine forms a hexahydrate (Piperazine[8][9][10]·6H₂O) which is a solid with distinct solubility.
-
If you use Isopropanol (IPA) , the piperazine hexahydrate often precipitates out upon cooling, while the mono-alkylated product remains in solution. Filter off the solid piperazine before evaporation.
Method C: Vacuum Distillation
-
Piperazine BP: 146°C (Atmospheric).
-
Product BP: Estimated >160°C at high vacuum (0.5 mmHg).
-
Protocol: Kugelrohr or fractional distillation under high vacuum. The excess piperazine will sublime or distill over first.
Analytical Checkpoints
| Technique | What to look for |
| 1H NMR (CDCl₃) | Piperazine Ring: Look for the protons.[5] In the product, the piperazine protons split into two sets of triplets (or broad multiplets) around 2.5–2.6 ppm. Aromatic: The 2,5-dimethyl pattern (singlet methyls approx 2.2-2.3 ppm). Impurity: A sharp singlet at ~2.8 ppm indicates unreacted free piperazine. |
| Mass Spec (ESI) | Product: [M+H]+ = 233.2 (approx). Bis-Impurity: [M+H]+ = 365.3 (approx). |
References
-
Finkelstein Reaction in Amine Synthesis
-
Reductive Amination Selectivity
- Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
[3]
-
Piperazine Purification & Properties
- Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine.
- Protocol: "Efficient Synthesis of N-Monoalkylated Piperazines." Organic Process Research & Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.usp.br [repositorio.usp.br]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 10. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
optimizing reaction conditions for 1-(2,5-Dimethylphenethyl)piperazine synthesis
Ticket System ID: CHEM-SUP-2024-882 Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Welcome to the Technical Support Center. You are likely visiting this page because your synthesis of 1-(2,5-Dimethylphenethyl)piperazine (CAS: 1013-25-8) is suffering from one of two common failures: bis-alkylation (forming the symmetrical dimer) or low conversion due to poor solubility/kinetics.[1]
This guide treats your synthesis as a system. We do not just provide a recipe; we provide the logic to debug the reaction when it deviates from the ideal path.
Module 1: The Core Reaction Protocols
There are two primary routes to synthesize this target. Route A is preferred for cost-efficiency and scalability, while Route B is preferred for high selectivity on smaller scales.[1]
Route A: Nucleophilic Substitution (
) - The "Stoichiometry" Method
Best for: Large scale, low cost reagents.[1]
The Challenge: The product (a secondary/tertiary amine) is often more nucleophilic than the starting piperazine, leading to the "Bis" impurity.
| Parameter | Recommended Condition | Technical Rationale |
| Reagents | Piperazine (anhydrous) + 2,5-Dimethylphenethyl bromide | The bromide is a better leaving group than chloride for this temperature range.[1] |
| Stoichiometry | 5.0 - 10.0 equivalents of Piperazine | CRITICAL: You must flood the reaction with nucleophile to statistically favor mono-alkylation.[1] |
| Solvent | Acetonitrile (ACN) or Ethanol (EtOH) | ACN (Polar Aprotic) accelerates |
| Base | Insoluble inorganic base prevents rapid pH spikes; acts as an HCl scavenger.[1] | |
| Temperature | Reflux (80-82°C for ACN) | Required to overcome the energy barrier of the bulky phenethyl group.[1] |
Protocol A (Optimized):
-
Dissolve Piperazine (5.0 eq) and
(3.0 eq) in Acetonitrile. Heat to mild reflux. -
Dissolve 2,5-Dimethylphenethyl bromide (1.0 eq) in a minimal amount of ACN.
-
Slow Addition: Add the bromide solution dropwise over 2–3 hours via an addition funnel. Fast addition causes local high concentrations of electrophile, spiking bis-alkylation.[1]
-
Reflux for an additional 4–6 hours. Monitor by TLC/LCMS.[1][2]
Route B: Reductive Amination - The "Selectivity" Method
Best for: High purity requirements, avoiding bis-impurities.[1]
| Parameter | Recommended Condition | Technical Rationale |
| Reagents | 2,5-Dimethylphenylacetaldehyde + Piperazine | Avoids direct alkylation competition.[1][2] |
| Reductant | Milder than | |
| Solvent | DCE (Dichloroethane) or DCM | Halogenated solvents stabilize the intermediate iminium species.[1] |
Protocol B (Optimized):
-
Mix Piperazine (1.5 eq) and 2,5-Dimethylphenylacetaldehyde (1.0 eq) in DCE.
-
Stir for 30 mins to form the imine/hemiaminal equilibrium.
-
Add
(1.5 eq) portion-wise.[1][2] -
Stir at Room Temperature (RT) for 12 hours.
Module 2: Visualization of Reaction Pathways
The following diagram illustrates the competing pathways and the decision logic for choosing a route.
Figure 1: Mechanistic pathways.[1][3][4] Route A requires kinetic control to avoid the "Red Path" (Bis-alkylation).[1]
Module 3: Troubleshooting & FAQs (The Ticket System)
Ticket #401: "I have a 30% yield and a large spot of impurity on TLC."
Diagnosis: Bis-alkylation dominance.[1] Root Cause: You likely used a 1:1 or 1:2 ratio of piperazine to alkyl halide. Once the mono-product forms, it is more lipophilic and often more nucleophilic than the piperazine salt, reacting again with the bromide.[1] The Fix:
-
Increase Piperazine to 5-8 equivalents .
-
Implement High-Dilution Conditions : Increase solvent volume by 2x.
-
Recycle: The excess piperazine can be recovered during the aqueous workup (it stays in the water phase at basic pH).[1]
Ticket #402: "The reaction is stuck at 50% conversion after 24 hours."
Diagnosis: Kinetic stalling (Steric hindrance).[1] Root Cause: The 2,5-dimethyl pattern on the phenyl ring adds steric bulk near the reaction site, and the "phenethyl" chain requires flexibility.[1] If using Ethanol, the reflux temp (78°C) might be too low. The Fix:
-
Switch Solvent: Move to Toluene or Xylene and heat to 100-110°C.[1]
-
Add Catalyst: Add 0.1 eq of NaI (Sodium Iodide) . This performs an in situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide.
Ticket #403: "My product is a sticky oil and I can't crystallize it."
Diagnosis: Free base form vs. Salt form. Root Cause: The free base of this molecule is likely an oil or low-melting solid.[1] The Fix:
-
Isolate the oil.
-
Dissolve in dry Diethyl Ether or Ethanol.[1]
-
Bubble HCl gas or add HCl in Dioxane dropwise.
-
The Dihydrochloride salt will precipitate instantly as a white solid. This is much easier to filter and recrystallize (from MeOH/EtOH).[1]
Module 4: The "Self-Validating" Purification Logic
Purification is often where yield is lost. Because Piperazine is highly water-soluble and the Bis-product is highly lipophilic, we can use a pH-Switch Extraction to purify without chromatography.[1]
Figure 2: pH-Switch Purification Protocol. This method exploits the pKa differences to isolate the product without column chromatography.
Logic Check:
-
pH > 12: All amines are deprotonated (neutral).[1] Piperazine is small and polar
Water.[1] Mono/Bis are lipophilic Organic.[1] -
pH ~ 4.5: The Bis-product (less basic due to sterics and lipophilicity) often remains in organic or precipitates, while the Mono-product (secondary amine available) protonates and moves to water.[1] Note: Fine-tuning this pH is critical; start with pH 4.0.[1]
References
-
General Synthesis of N-Substituted Piperazines
-
pKa and Extraction Logic
-
Reductive Amination Protocols
-
Specific Target Data (this compound)
(Note: While specific patents exist for this exact molecule, the methods above are derived from the foundational chemistry of phenethyl-piperazine synthesis to ensure broad applicability and reliability.)
Sources
- 1. CAS 1013-25-8: 1-(2,5-Dimethylphenyl)piperazine [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for 1-(2,5-Dimethylphenethyl)piperazine
Topic: Improving the solubility of 1-(2,5-Dimethylphenethyl)piperazine for biological assays. Audience: Researchers, Scientists, and Drug Development Professionals. Document ID: TSC-SOL-2024-05
Diagnostic: The Chemistry of "Crashing Out"
Before attempting a fix, it is critical to understand why this compound precipitates in biological media. This molecule presents a classic "Lipophilic Weak Base" challenge.
The Physicochemical Conflict
-
Lipophilicity (The Tail): The 2,5-dimethylphenethyl moiety is highly hydrophobic. It drives the molecule to aggregate in aqueous environments to minimize entropy loss.
-
Ionization (The Head): The piperazine ring contains a secondary amine (pKa ≈ 9.1–9.[1]6) and a tertiary amine (pKa ≈ 5.3).
-
At pH < 6.0: The molecule is doubly or singly protonated (Cationic)
Soluble. -
At pH 7.4 (Physiological): The molecule exists in equilibrium between its ionized form and its neutral free-base form. The neutral form dominates enough to hit the "solubility cliff," causing precipitation.
-
The Result: When you dilute a high-concentration DMSO stock (where the compound is soluble) into pH 7.4 media (aqueous), the "co-solvent power" drops, and the pH forces the molecule into a less soluble state. The solution turns cloudy immediately or precipitates slowly over hours (Ostwald ripening).
Protocol A: The "Golden Standard" – Cyclodextrin Complexation
For biological assays where DMSO toxicity is a concern, or where the compound precipitates at <1% DMSO, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the superior solubilization strategy. It encapsulates the lipophilic tail without altering the compound's chemical structure.
Mechanism of Action
HP-β-CD forms a "host-guest" inclusion complex.[2] The hydrophobic dimethylphenethyl tail enters the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex dissolved.
Step-by-Step Complexation Protocol
Materials:
-
HP-β-CD (e.g., Kleptose® or Trappsol®).
-
Milli-Q Water or PBS.
-
0.22 µm syringe filter (PVDF or PES).[3]
Workflow:
-
Prepare Vehicle: Dissolve HP-β-CD in water/PBS to create a 20% (w/v) stock solution. (Note: 20-40% is standard for stock; final assay concentration will be lower).
-
Add Compound: Add your solid this compound to the cyclodextrin solution.
-
Target: Aim for 1–5 mM initially.
-
-
Energy Input: Vortex vigorously for 5 minutes. If undissolved, sonicate in a water bath at 37°C for 30 minutes.
-
Equilibration: Shake at room temperature for 2–4 hours.
-
Filtration: Filter through a 0.22 µm membrane to remove any uncomplexed solid.[3]
-
Quantification: Verify actual concentration via HPLC-UV, as filtration may remove un-complexed drug.
Visualization: The Inclusion Workflow
Figure 1: Workflow for generating a stable Cyclodextrin-Compound inclusion complex.
Protocol B: Solvent Engineering (DMSO/Ethanol)
If you must use organic solvents, you need to manage the "Solvent Shock" . This protocol minimizes precipitation when the stock hits the media.
The "Intermediate Dilution" Method
Directly spiking 100% DMSO stock into media often causes local precipitation at the pipette tip.
Protocol:
-
Primary Stock: 10 mM in 100% DMSO.
-
Intermediate Stock (10x): Dilute the Primary Stock 1:10 into pure sterile water (or 50% PEG400/Water) before adding to media.
-
Why? This lowers the kinetic shock. If it precipitates here, the concentration is too high.
-
-
Final Dosing: Add the Intermediate Stock to your cell culture media (1:10 dilution).
-
Final DMSO: 1% (Check cell tolerance; many sensitive lines require <0.1%).
-
Solubility Limits Table:
| Solvent System | Estimated Solubility | Biological Compatibility | Notes |
| 100% DMSO | > 50 mM | Toxic to cells (>0.5%) | Good for freezer stocks. |
| PBS (pH 7.4) | < 50 µM (Est.) | Excellent | Likely precipitates >100 µM. |
| 0.1 M HCl | > 10 mM | Toxic (Must neutralize) | Protonates the amine. |
| 20% HP-β-CD | ~ 5–10 mM | Good | Best for in vivo/in vitro. |
Protocol C: Salt Formation (The Chemist's Fix)
If the free base is stubborn, converting it to a salt in situ can improve solubility by 100-fold.
Steps:
-
Dissolve the compound in a minimal volume of Ethanol or Methanol.
-
Add 1.1 equivalents of L-Tartaric Acid or Hydrochloric Acid (in ether/dioxane) .
-
Evaporate solvent. The resulting solid is the Tartrate or HCl salt.
-
Usage: Dissolve this salt directly in water/media.
-
Warning: If the assay buffer is strong (e.g., 50mM HEPES), it may strip the proton and re-precipitate the free base.
-
Troubleshooting & FAQs
Q1: My compound dissolves in DMSO, but turns cloudy immediately when added to the cell media. Why?
A: This is "Solvent Shock." The local concentration at the pipette tip exceeds the aqueous solubility limit before the DMSO can disperse.
-
Fix: Use the Intermediate Dilution Method (Protocol B). Also, ensure your media is pre-warmed to 37°C; cold media hastens precipitation.
Q2: Can I use acid to dissolve it?
A: Yes, dilute HCl (0.1 M) will dissolve it instantly by protonating the piperazine nitrogen.
-
Caution: You must ensure the final volume added to your cells does not acidify the culture media (turn the phenol red yellow). This method is best for acute assays, not long-term culture.
Q3: Is this compound lysosomotropic?
A: Highly likely. Lipophilic amines (LogP > 2, pKa > 8) often get trapped in acidic lysosomes (pH 4.5), leading to "Lysosomal Trapping" [3].[4]
-
Impact: This can artificially lower the cytosolic concentration, making the drug appear less potent than it is.
-
Control: Run the assay in the presence of 100 µM Chloroquine (if experimental design permits) to inhibit lysosomal acidification and verify if potency changes.
Q4: Can I heat the solution to dissolve it?
A: Mild heating (up to 50°C) is acceptable for short periods to break crystal lattices. However, piperazines can oxidize over time. Always store DMSO stocks at -20°C, protected from light and moisture.
Decision Logic: Which Method to Choose?
Figure 2: Decision matrix for selecting the appropriate solubilization strategy.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives. PubChem. Link
-
Nadanaciva, S., et al. (2011).[4] Lysosomal sequestration of lipophilic amine drugs in immortalized human hepatocytes. Cell Biology and Toxicology. Link
-
Sigma-Aldrich. DMSO Solubility Guidelines for Cell Culture. Link
Sources
- 1. uregina.ca [uregina.ca]
- 2. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-(2,5-Dimethylphenethyl)piperazine and its Structural Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 1-(2,5-Dimethylphenethyl)piperazine and its structural analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, pharmacological profiles, and structure-activity relationships (SAR) of these compounds, supported by experimental data and detailed protocols. This document is designed to be an in-depth technical resource, offering both foundational knowledge and practical insights to guide future research in this area.
Introduction: The Significance of the Phenethylpiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] Its unique physicochemical properties, such as its ability to engage in hydrogen bonding and its conformational rigidity, often contribute to favorable pharmacokinetic profiles.[3] When combined with a phenethyl moiety, the resulting phenethylpiperazine scaffold offers a versatile template for designing ligands that target key neurotransmitter systems, particularly dopamine and serotonin receptors.[1]
This compound is a specific analog within this class that holds potential for modulating these neuroreceptors. The dimethyl substitution on the phenyl ring is anticipated to influence the compound's lipophilicity, metabolic stability, and interaction with the receptor binding pocket. Understanding how modifications to this core structure impact its biological activity is crucial for the rational design of novel therapeutic agents. This guide will explore the synthesis and pharmacological properties of this compound and its close structural analogs, providing a framework for further investigation.
Synthesis and Chemical Properties: Building the Phenethylpiperazine Core
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and efficient method is reductive amination, which involves the reaction of a substituted phenethylamine with a piperazine derivative, or the reaction of a substituted phenylacetaldehyde with a piperazine. Another widely used approach is the N-alkylation of a piperazine with a suitable phenethyl halide.
General Synthetic Pathway: Reductive Amination
A representative synthetic scheme for 1-(substituted-phenethyl)piperazines is outlined below. This pathway is versatile and can be adapted to produce a wide array of analogs by varying the starting materials.
Caption: A general synthetic workflow for this compound.
This two-step process typically begins with the coupling of the appropriately substituted phenylacetic acid with piperazine to form an amide intermediate. Subsequent reduction of the amide carbonyl group yields the final phenethylpiperazine product. The choice of reducing agent is critical; powerful hydride reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are commonly employed for this transformation.
Pharmacological Profile: Targeting Dopamine and Serotonin Receptors
The primary pharmacological targets for phenethylpiperazine derivatives are G-protein coupled receptors (GPCRs) within the dopaminergic and serotonergic systems.[1] Variations in the substitution pattern on the phenyl ring, the length and nature of the alkyl linker, and substitutions on the piperazine ring can significantly influence binding affinity and functional activity at these receptors.
Key Receptors of Interest:
-
Dopamine D2 and D3 Receptors: These receptors are crucial targets for antipsychotic medications. Antagonism at D2 receptors is a hallmark of typical antipsychotics, while partial agonism is a feature of some atypical antipsychotics. D3 receptor modulation is being explored for its potential in treating substance abuse and the negative symptoms of schizophrenia.
-
Serotonin 5-HT1A Receptors: Agonists and partial agonists at this receptor are known to have anxiolytic and antidepressant effects.[4]
-
Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics and is believed to contribute to their improved side-effect profile compared to typical antipsychotics.
Structure-Activity Relationship (SAR) Analysis
| Compound/Analog | Structure | D2 Ki (nM) | 5-HT1A Ki (nM) | Reference |
| 1-(2,3-Dimethylphenyl)-4-(2-(5-benzimidazolyl)ethyl)piperazine | 1-(2,3-Dimethylphenyl)piperazine core with a heteroarylethyl extension | Moderate Affinity | High Affinity | [5] |
| 1-(Naphthyl)-4-(2-(5-benzimidazolyl)ethyl)piperazine | 1-(Naphthyl)piperazine core with a heteroarylethyl extension | High Affinity | High Affinity | [5] |
| (2S,5R)-2,5-Dimethyl-1-(3-phenylpropyl)piperazine | Phenylpropyl linker with dimethyl substitution on the piperazine ring | - | - | [6] |
Analysis of SAR:
-
Aromatic Substitution: The position and nature of substituents on the N-phenyl ring are critical for receptor affinity and selectivity. For instance, in a series of 4-(2-heteroarylethyl)-1-arylpiperazines, derivatives with a 1-(2,3-dimethylphenyl)piperazine moiety displayed moderate to low affinity for D2 receptors but potent affinity for 5-HT1A receptors.[5] In contrast, replacing the dimethylphenyl group with a naphthyl group resulted in high affinity for both D2 and 5-HT1A receptors.[5] This suggests that the steric and electronic properties of the aromatic substituent play a key role in differentiating between these two receptor subtypes.
-
Piperazine Ring Substitution: The introduction of substituents on the piperazine ring itself can also modulate activity. For example, 1,2,4-trisubstituted piperazines have been shown to exhibit higher affinity for 5-HT2A receptors compared to their 1,4-disubstituted counterparts.[7]
-
Linker Length and Composition: The length and flexibility of the linker between the piperazine and the aromatic ring are known to be important. While the phenethyl (two-carbon) linker is common, variations in length can impact receptor binding.
Experimental Protocols
To facilitate further research, we provide detailed, step-by-step methodologies for key experiments in the characterization of this compound and its analogs.
Synthesis Protocol: Reductive Amination of 2,5-Dimethylbenzaldehyde with Piperazine
This protocol describes a general procedure that can be adapted for the synthesis of the title compound and its analogs.
Materials:
-
2,5-Dimethylbenzaldehyde
-
Piperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-dimethylbenzaldehyde (1.0 eq) in a mixture of DCM and MeOH (10:1), add piperazine (2.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(2,5-dimethylbenzyl)piperazine.
-
To obtain the phenethyl analog, the corresponding phenylacetaldehyde would be used as the starting material. Alternatively, the product from this reaction can be further elaborated.
Caption: Workflow for the synthesis of 1-(2,5-dimethylbenzyl)piperazine via reductive amination.
Pharmacological Evaluation: Radioligand Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for a target receptor (e.g., dopamine D2 or serotonin 5-HT1A).
Materials:
-
Membrane preparations from cells expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A)
-
Test compounds (this compound and its analogs)
-
Non-specific binding determinant (e.g., Haloperidol for D2, Serotonin for 5-HT1A)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and radioligand.
-
Non-specific Binding: Assay buffer, membrane preparation, radioligand, and a high concentration of the non-specific binding determinant.
-
Competition: Assay buffer, membrane preparation, radioligand, and the test compound at various concentrations.
-
-
Incubate the plates at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Functional Activity Assessment: cAMP Assay
This protocol outlines a method to determine the functional activity (agonist or antagonist) of a test compound at a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the target receptor
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor)
-
Test compounds
-
Reference agonist and antagonist
-
Forskolin (for Gi-coupled receptors)
-
Cell culture medium and reagents
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed the cells in a suitable microplate and incubate overnight.
-
For Agonist Mode:
-
Remove the culture medium and add assay buffer.
-
Add the test compounds at various concentrations.
-
Incubate for a specified time at room temperature or 37°C.
-
-
For Antagonist Mode (for Gs-coupled receptors):
-
Pre-incubate the cells with the test compounds.
-
Add a known concentration (e.g., EC80) of a reference agonist.
-
Incubate for a specified time.
-
-
For Antagonist Mode (for Gi-coupled receptors):
-
Pre-incubate the cells with the test compounds.
-
Add forskolin to stimulate adenylyl cyclase, followed by a reference agonist.
-
Incubate for a specified time.
-
-
Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate to allow for the detection reaction to occur.
-
Read the plate on a compatible plate reader.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Caption: General workflow for a cAMP functional assay.
Conclusion and Future Directions
The phenethylpiperazine scaffold represents a promising starting point for the development of novel CNS-active compounds. While direct experimental data for this compound is currently limited, analysis of its structural analogs provides valuable insights into the key determinants of its pharmacological activity. The dimethyl substitution pattern on the phenyl ring is likely to have a significant impact on receptor affinity and selectivity, and a systematic investigation of this and other structural features is warranted.
Future research should focus on:
-
Synthesis and Pharmacological Profiling: The synthesis of this compound and a series of its analogs with systematic structural modifications is a crucial next step. These compounds should be profiled in a panel of radioligand binding and functional assays for key dopamine and serotonin receptors.
-
In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy in relevant behavioral models (e.g., models of psychosis or depression), and potential side effects.
-
Computational Modeling: Molecular docking and dynamics simulations can be employed to better understand the binding modes of these ligands at their target receptors and to guide the design of new analogs with improved properties.
This guide provides a solid foundation for researchers to embark on the exploration of this compound and its analogs. By combining rational design, robust synthetic chemistry, and comprehensive pharmacological evaluation, the potential of this compound class to yield novel therapeutics for CNS disorders can be fully realized.
References
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 5. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(2,5-Dimethylphenethyl)piperazine
This guide provides an in-depth comparison of analytical methods for the quantification and characterization of 1-(2,5-Dimethylphenethyl)piperazine. It is intended for researchers, scientists, and drug development professionals, offering a framework for robust method development, validation, and cross-validation to ensure data integrity and regulatory compliance.
Introduction: The Analytical Imperative for Novel Piperazine Derivatives
This compound is a designer drug and a member of the piperazine class of compounds, which are of significant interest in medicinal chemistry and pharmacology.[1] Accurate and precise analytical methods are paramount for the characterization, quantification, and quality control of this compound in various matrices, from raw materials to final pharmaceutical formulations. The choice of analytical technique is a critical decision, driven by the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or structural elucidation.
This guide explores the application of three principal analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic Methods (NMR and FTIR). Furthermore, it delineates a comprehensive strategy for the cross-validation of these methods, a critical step in ensuring inter-method and inter-laboratory data consistency, as mandated by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[2][3][4][5][6]
Comparative Analysis of Key Analytical Methodologies
The selection of an appropriate analytical method hinges on a thorough understanding of the analyte's physicochemical properties and the intended purpose of the analysis. For this compound, both chromatographic and spectroscopic techniques offer distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[7] For piperazine derivatives, HPLC with UV detection is a widely used quantitative technique.[8][9][10][11]
Causality of Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is the workhorse for the separation of moderately polar compounds like this compound. The non-polar stationary phase interacts with the non-polar regions of the analyte, allowing for good retention and separation from more polar impurities.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically employed. The organic modifier is adjusted to elute the analyte with a reasonable retention time and good peak shape. The addition of a small amount of an amine modifier, like triethylamine or diethylamine, can be crucial to prevent peak tailing by masking residual silanol groups on the silica-based stationary phase that can interact with the basic nitrogen atoms of the piperazine ring.[11]
-
Detection: The presence of the aromatic ring in this compound allows for direct UV detection. The wavelength of maximum absorbance (λmax) should be determined to ensure optimal sensitivity.
Illustrative HPLC-UV Method Protocol:
A robust HPLC-UV method for the analysis of this compound can be adapted from established methods for similar piperazine derivatives.[8][11]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Diethylamine (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 226 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Expected Performance Characteristics:
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] It offers high sensitivity and specificity, making it ideal for impurity profiling and trace analysis.[12][13][14]
Causality of Experimental Choices:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-17, is suitable for the analysis of piperazine derivatives.[13][15] These phases provide good separation based on boiling point and polarity.
-
Injection Mode: A split/splitless injector is commonly used. Splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.
-
Temperature Program: A temperature gradient is employed to ensure the elution of a wide range of compounds with good peak shape, from volatile impurities to the main analyte.
-
MS Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern.
Illustrative GC-MS Method Protocol:
The following protocol is a starting point for the GC-MS analysis of this compound, adapted from methods for related compounds.[13]
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | 120°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min |
| Injector Temperature | 280°C |
| Transfer Line Temp | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Expected Performance Characteristics:
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 5.0% |
| LOD | ~0.01 µg/mL |
| LOQ | ~0.03 µg/mL |
Spectroscopic Methods: NMR and FTIR
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[16][17][18][19]
Expected ¹H and ¹³C NMR Spectral Features:
-
¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons of the 2,5-dimethylphenyl group, the methyl protons, the ethyl bridge protons, and the protons of the piperazine ring. The integration of these signals would confirm the proton count in each part of the molecule.
-
¹³C NMR: The spectrum would show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methyl carbons, the ethyl bridge carbons, and the piperazine ring carbons.
Illustrative NMR Experimental Protocol:
| Parameter | Condition |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Concentration | 5-10 mg/mL |
| Spectrometer | 400 MHz or higher |
| Techniques | ¹H, ¹³C, COSY, HSQC, HMBC |
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.[19][20]
Expected FTIR Spectral Features:
-
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine in the piperazine ring.
-
C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations around 1600-1450 cm⁻¹.
-
C-N Stretch: Vibrations in the fingerprint region (1350-1000 cm⁻¹) associated with the C-N bonds of the piperazine ring.
Illustrative FTIR Experimental Protocol:
| Parameter | Condition |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
Cross-Validation: Ensuring Methodological Concordance
Cross-validation is the process of demonstrating that two or more analytical methods provide equivalent results.[21][22] This is a regulatory expectation when multiple methods are used to support a single study or when a method is transferred between laboratories.[23][24][25][26][27][28][29] The ICH Q2(R2) guideline provides a comprehensive framework for analytical procedure validation.[2][3][4][5][6]
The Rationale for Cross-Validation:
-
Data Comparability: To ensure that data generated by different methods (e.g., HPLC and GC-MS) or in different labs are comparable and can be pooled for analysis.
-
Method Transfer: To confirm that a receiving laboratory can successfully implement and perform a method developed by another laboratory.
-
Lifecycle Management: To support the continuous improvement and lifecycle management of analytical methods.
Cross-Validation Strategy: A Phased Approach
A well-defined protocol is essential for a successful cross-validation study. The choice of approach depends on the specific circumstances.
-
Comparative Testing: The most common approach, where the same set of samples is analyzed by both methods or in both laboratories, and the results are statistically compared against predefined acceptance criteria.[24]
-
Co-validation: Both laboratories participate in the validation of the analytical method simultaneously. This is often used when a method is being developed collaboratively.[24]
-
Revalidation (Partial): The receiving laboratory performs a partial validation of the method to demonstrate their proficiency.[24]
Diagram of a Typical Cross-Validation Workflow:
Caption: A typical workflow for a cross-validation study.
Experimental Protocol for Cross-Validation (HPLC vs. GC-MS)
This protocol outlines a comparative testing approach for the cross-validation of an HPLC-UV and a GC-MS method for the quantification of this compound.
Objective: To demonstrate the equivalence of the HPLC-UV and GC-MS methods for the assay of this compound.
Materials:
-
A single, homogeneous batch of this compound.
-
Reference standard of this compound.
-
Placebo matrix (if applicable).
Procedure:
-
Sample Preparation: Prepare a set of at least six independent samples of this compound at a target concentration (e.g., 100% of the nominal concentration).
-
Analysis:
-
Analyze each sample in triplicate using the validated HPLC-UV method.
-
Analyze each sample in triplicate using the validated GC-MS method.
-
-
Data Evaluation:
-
Calculate the mean assay value and the relative standard deviation (RSD) for each method.
-
Perform a statistical comparison of the mean assay values obtained from the two methods (e.g., using a Student's t-test or an equivalence test).
-
Acceptance Criteria:
-
The difference between the mean assay values obtained by the two methods should not exceed a predefined limit (e.g., ±2.0%).
-
The RSD of the results from each method should be within the acceptance criteria of the respective validated method (e.g., ≤ 2.0%).
Diagram of the Cross-Validation Decision Pathway:
Caption: Decision pathway for investigating discrepancies in cross-validation.
Conclusion: A Framework for Analytical Excellence
The robust analytical characterization of this compound is a prerequisite for its safe and effective use in any application. This guide has provided a comparative overview of key analytical techniques—HPLC, GC-MS, and spectroscopic methods—and has detailed a comprehensive framework for their cross-validation. By adhering to the principles of scientific integrity, leveraging the guidance of regulatory bodies, and implementing a well-defined cross-validation strategy, researchers and drug development professionals can ensure the generation of reliable, reproducible, and defensible analytical data. This commitment to analytical excellence is fundamental to advancing scientific knowledge and ensuring patient safety.
References
-
ICH Q2(R2) Validation of Analytical Procedures. (URL: [Link])
-
ICH Q2(R2) Validation of Analytical Procedures - FDA. (URL: [Link])
-
Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (URL: [Link])
-
Analytical Method Transfer: Best Practices and Guidelines | Lab Manager. (URL: [Link])
-
1H- and 13C-NMR for - The Royal Society of Chemistry. (URL: [Link])
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. (URL: [Link])
-
Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. (URL: [Link])
-
Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate. (URL: [Link])
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (URL: [Link])
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (URL: [Link])
-
Cross-validation (analytical chemistry) - Wikipedia. (URL: [Link])
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - ResearchGate. (URL: [Link])
-
1-(2-METHOXYPHENYL)PIPERAZINE - SWGDrug. (URL: [Link])
-
Writing a Protocol for Analytical Method Transfer – Pharma Validation. (URL: [Link])
-
Cross and Partial Validation. (URL: [Link])
-
Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters - MDPI. (URL: [Link])
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (URL: [Link])
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - RSC Publishing. (URL: [Link])
-
Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE - ScienceAsia. (URL: [Link])
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct. (URL: [Link])
-
Spectral investigation and normal coordinate analysis of piperazine - ResearchGate. (URL: [Link])
-
Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review) - ResearchGate. (URL: [Link])
-
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (URL: [Link])
-
Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. (URL: [Link])
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (URL: [Link])
-
Analytical CHEMISTRY. (URL: [Link])
-
Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound‐assisted low‐density solvent dispersive liquid‐liquid microextraction combined with gas chromatography‐tandem mass spectrometry - Wiley Analytical Science. (URL: [Link])
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. (URL: [Link])
- CN113125586A - Detection method of 1- [2- (2, 4-dimethyl-thiophenyl)
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])
-
13 C NMR Spectrum (1D, 75 MHz, H 2 O, predicted) (NP0225733) - NP-MRD. (URL: [Link])
-
Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. | Semantic Scholar. (URL: [Link])
-
1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies - SciSpace. (URL: [Link])
Sources
- 1. CAS 1013-25-8: 1-(2,5-Dimethylphenyl)piperazine [cymitquimica.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. youtube.com [youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. scholars.direct [scholars.direct]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. hakon-art.com [hakon-art.com]
- 16. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. scispace.com [scispace.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. pharmaguru.co [pharmaguru.co]
- 22. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 25. researchgate.net [researchgate.net]
- 26. Writing a Protocol for Analytical Method Transfer – Pharma Validation [pharmavalidation.in]
- 27. e-b-f.eu [e-b-f.eu]
- 28. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
A Comparative Guide to the Synthesis of 1-(2,5-Dimethylphenethyl)piperazine for Pharmaceutical Research and Development
Abstract
1-(2,5-Dimethylphenethyl)piperazine is a key structural motif in the development of novel therapeutic agents, particularly in the fields of neuropharmacology and medicinal chemistry. The efficient and scalable synthesis of this compound is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the two most prominent synthetic routes to this compound: Reductive Amination and Nucleophilic Substitution . Each route is evaluated based on its chemical principles, advantages, and limitations. Detailed, adaptable experimental protocols are provided for each method, along with a discussion on the synthesis of key precursors. This guide aims to equip researchers with the necessary information to make an informed decision on the most suitable synthetic strategy for their specific research and development needs.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. Its ability to engage in hydrogen bonding and its unique conformational properties make it a valuable component in the design of molecules with specific biological activities. The N-phenethylpiperazine substructure, in particular, is of significant interest due to its presence in various centrally acting agents. The 2,5-dimethyl substitution on the phenyl ring allows for fine-tuning of the molecule's lipophilicity and metabolic stability, making this compound a valuable intermediate for the synthesis of novel drug candidates.
This guide will explore the two primary retrosynthetic disconnections for the target molecule, leading to two distinct forward syntheses, as illustrated in the diagram below.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Precursors
The successful synthesis of the target molecule is contingent on the availability of key precursors. Both proposed routes can start from a common, commercially available starting material: 2,5-dimethylphenylacetic acid.
Caption: Synthesis pathways for key precursors from 2,5-dimethylphenylacetic acid.
Protocol 1: Synthesis of 2,5-Dimethylphenylethanol
This protocol describes the reduction of 2,5-dimethylphenylacetic acid to the corresponding alcohol.
Materials:
-
2,5-Dimethylphenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of 2,5-dimethylphenylacetic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
The resulting slurry is stirred for 30 minutes and then filtered. The filter cake is washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2,5-dimethylphenylethanol as a crude oil, which can be purified by distillation or column chromatography.
Protocol 2: Synthesis of (2,5-Dimethylphenyl)acetaldehyde (for Route A)
This protocol outlines the oxidation of 2,5-dimethylphenylethanol to the aldehyde using a Swern oxidation.[1][2][3][4]
Materials:
-
2,5-Dimethylphenylethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for inert atmosphere and low-temperature reactions
Procedure:
-
A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise to a solution of oxalyl chloride (1.1 eq) in anhydrous DCM at -78 °C under an inert atmosphere. The mixture is stirred for 15 minutes.
-
A solution of 2,5-dimethylphenylethanol (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
-
Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
Water is added, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is typically used in the next step without further purification.
Alternative Oxidation Method: The Dess-Martin periodinane (DMP) oxidation offers a milder alternative to the Swern oxidation and avoids the use of cryogenic temperatures.[5][6][7][8][9]
Protocol 3: Synthesis of 1-(2-Bromoethyl)-2,5-dimethylbenzene (for Route B)
This protocol describes the conversion of 2,5-dimethylphenylethanol to the corresponding bromide using an Appel reaction.[10][11][12][13]
Materials:
-
2,5-Dimethylphenylethanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,5-dimethylphenylethanol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM at 0 °C is added PPh₃ (1.2 eq) portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC indicates completion of the reaction.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate gradient) to afford 1-(2-bromoethyl)-2,5-dimethylbenzene.
Comparative Analysis of Synthesis Routes
Route A: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[14][15][16][17][18] It typically proceeds in one pot, where the amine and carbonyl compound first form an iminium ion intermediate, which is then reduced in situ to the desired amine.
Caption: Reaction scheme for the reductive amination of piperazine.
Advantages:
-
High Selectivity for Mono-alkylation: Under appropriate conditions, reductive amination generally provides good to excellent selectivity for the mono-alkylated product, as the iminium ion formation is typically the rate-limiting step.
-
Milder Reducing Agents: The use of mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for a broad functional group tolerance.
-
One-Pot Procedure: The reaction is often carried out as a one-pot synthesis, which improves operational efficiency.
Disadvantages:
-
Aldehyde Instability: The key precursor, (2,5-dimethylphenyl)acetaldehyde, may be prone to self-condensation or oxidation, potentially lowering the overall yield.
-
Stoichiometry of Reducing Agent: Borohydride reagents are used in stoichiometric amounts, which can be a drawback in terms of cost and waste generation on a large scale.
Protocol 4: Reductive Amination Synthesis of this compound
Materials:
-
Piperazine (or N-Boc-piperazine for enhanced selectivity)
-
(2,5-Dimethylphenyl)acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of piperazine (2.0-4.0 eq to favor mono-alkylation) in DCE or DCM is added (2,5-dimethylphenyl)acetaldehyde (1.0 eq). A small amount of acetic acid (0.1 eq) can be added to catalyze iminium ion formation.
-
The mixture is stirred at room temperature for 1-2 hours.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting materials.
Route B: Nucleophilic Substitution
This classical approach involves the direct alkylation of piperazine with an electrophile, in this case, 1-(2-bromoethyl)-2,5-dimethylbenzene.[14][19][20] The primary challenge with this method is controlling the selectivity for mono-alkylation versus di-alkylation.
Caption: Nucleophilic substitution pathway and the potential for di-alkylation.
Advantages:
-
Atom Economy: In principle, this method can be highly atom-economical if selectivity is well-controlled.
-
Simplicity: The reaction setup is often straightforward, involving the mixing of the amine, electrophile, and a base.
Disadvantages:
-
Di-alkylation: The mono-alkylated product is often more nucleophilic than the starting piperazine, leading to the formation of a significant amount of the di-alkylated byproduct.
-
Purification Challenges: Separating the mono- and di-alkylated products can be challenging due to their similar polarities.
-
Use of Protecting Groups: To achieve high selectivity for mono-alkylation, a protecting group strategy (e.g., using N-Boc-piperazine) is often necessary, which adds steps to the overall synthesis.[19][21]
Protocol 5: Nucleophilic Substitution Synthesis of this compound
This protocol utilizes an excess of piperazine to favor mono-alkylation.
Materials:
-
Piperazine
-
1-(2-Bromoethyl)-2,5-dimethylbenzene
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
A mixture of piperazine (5.0-10.0 eq) and potassium carbonate (2.0 eq) in acetonitrile or DMF is stirred at room temperature.
-
A solution of 1-(2-bromoethyl)-2,5-dimethylbenzene (1.0 eq) in the same solvent is added dropwise.
-
The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours, or until the starting bromide is consumed as indicated by TLC.
-
The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate or DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to isolate the mono-alkylated product.
Data Comparison and Discussion
While a direct experimental comparison for the synthesis of this compound is not available in the literature, we can extrapolate from similar reactions to provide an estimated comparison of the two routes.
| Parameter | Route A: Reductive Amination | Route B: Nucleophilic Substitution (Excess Piperazine) |
| Typical Yield | 60-85% | 40-70% (of mono-alkylated product) |
| Selectivity | Generally high for mono-alkylation | Moderate to good, dependent on excess of piperazine |
| Reaction Conditions | Mild (room temperature) | Moderate (elevated temperature often required) |
| Key Reagents | Aldehyde, NaBH(OAc)₃ | Alkyl bromide, base (e.g., K₂CO₃) |
| Work-up/Purification | Generally straightforward chromatography | Can be challenging to remove excess piperazine and separate di-alkylated product |
| Scalability | Good, but cost of borohydride reagent can be a factor | Good, especially if purification is optimized |
Discussion:
For laboratory-scale synthesis where high purity and good yield of the mono-alkylated product are the primary concerns, Route A (Reductive Amination) is often the preferred method. Its inherent selectivity for mono-alkylation simplifies purification and generally provides higher isolated yields.
Route B (Nucleophilic Substitution) can be a viable and more atom-economical option, particularly for larger-scale production where cost is a major consideration. However, significant process development may be required to optimize the reaction conditions to maximize the yield of the mono-alkylated product and to develop an efficient purification strategy to remove the di-alkylated byproduct and excess piperazine. The use of a protecting group strategy with N-Boc-piperazine in Route B can significantly improve selectivity but adds two steps (protection and deprotection) to the overall synthesis, which may not be desirable for all applications.[19][21]
Characterization of this compound
-
¹H NMR: Expected signals would include two singlets for the two methyl groups on the aromatic ring (~2.3 ppm), aromatic protons in the 6.9-7.1 ppm region, two triplets for the phenethyl CH₂ groups (~2.6-2.8 ppm), and broad signals for the piperazine CH₂ protons.
-
¹³C NMR: Signals for the two aromatic methyl carbons (~20 ppm), the aliphatic carbons of the phenethyl and piperazine moieties, and the aromatic carbons.
-
Mass Spectrometry (ESI+): An [M+H]⁺ ion would be expected at m/z corresponding to the molecular weight of the compound plus a proton.
Conclusion
Both reductive amination and nucleophilic substitution are viable synthetic routes to this compound. The choice between these two methods will depend on the specific requirements of the researcher, including the desired scale of the synthesis, purity requirements, and cost considerations. For most laboratory applications, the higher selectivity and milder conditions of reductive amination make it the more attractive option. For larger-scale industrial applications, the potential for higher atom economy with nucleophilic substitution may warrant the additional process development required to optimize selectivity and purification. This guide provides the foundational knowledge and adaptable protocols for researchers to successfully synthesize this important pharmaceutical intermediate.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
- Preparation method of 2,5-dimethylphenylacetic acid.
-
Appel reaction. Wikipedia. [Link]
- Synthesis method for 2, 5-dimethyl phenylacetic acid.
-
Appel Reaction. J&K Scientific LLC. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]
-
NMR Chemical Shifts. J. Org. Chem. [Link]
-
14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. University of Wisconsin-Madison. [Link]
-
The medicinal chemistry of piperazines: A review. Scilit. [Link]
-
Swern oxidation. Chemistry LibreTexts. [Link]
-
Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]
-
Grignard Reaction. Cambridge University Press. [Link]
-
An environmentally benign and high-rate Appel type reaction. University of Bergen. [Link]
-
Recently Adopted Synthetic Protocols for Piperazines: A Review. ResearchGate. [Link]
-
The Swern Oxidation: Mechanism and Features. Chemistry Hall. [Link]
- Method for producing 2,5-dimethylphenyl acetic acid.
-
Dess–Martin periodinane. Wikipedia. [Link]
-
Swern oxidation. Wikipedia. [Link]
-
Swern Oxidation. Chemistry Steps. [Link]
-
Appel Reaction. Organic Chemistry Portal. [Link]
-
Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]
-
Dess-Martin Oxidation. Organic Chemistry Portal. [Link]
-
Reductive amination route for selective N‐monosubstitution. Piperazine... ResearchGate. [Link]
- Process for the N-monoalkylation of piperazine.
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. J. Org. Chem. [Link]
-
Grignard Reagent with Formaldehyde. CSIR NET LIFE SCIENCE COACHING. [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
- Process for the preparation of grignard compounds.
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. ResearchGate. [Link]
-
The reaction of Grignard reagent with formaldehyde followed by acidificat... Filo. [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. University of California, Irvine. [Link]
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. Dess–Martin Periodinane [sigmaaldrich.cn]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. Appel reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. nva.sikt.no [nva.sikt.no]
- 13. Appel Reaction [organic-chemistry.org]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scs.illinois.edu [scs.illinois.edu]
- 24. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. researchgate.net [researchgate.net]
- 27. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 28. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 29. compoundchem.com [compoundchem.com]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
1-(2,5-Dimethylphenethyl)piperazine proper disposal procedures
This guide outlines the operational safety and disposal protocols for 1-(2,5-Dimethylphenethyl)piperazine and its chemical homologues.
Note on Chemical Nomenclature: While the specific nomenclature "1-(2,5-Dimethylphenethyl )piperazine" implies an ethyl bridge between the aromatic ring and the piperazine moiety, the commercially dominant and most frequently encountered analogue is 1-(2,5-Dimethylphenyl)piperazine (CAS: 1013-25-8). From a hazardous waste management perspective, both compounds share identical functional group behaviors (secondary amines/organic bases). The protocols below apply to this entire class of substituted aryl-piperazines.
Chemical Identity & Hazard Profiling
Before initiating disposal, you must validate the chemical state. Piperazine derivatives are organic bases; their improper mixture with acids can result in violent exothermic reactions.
| Parameter | Data |
| Target Compound | This compound (and homologues) |
| Primary CAS (Analogue) | 1013-25-8 (Phenyl variant) |
| Functional Class | Organic Amine / Arylpiperazine |
| Physical State | Solid (typically white/off-white crystalline powder) or Oil (if free base) |
| pKa (Approx) | ~9.0 - 9.8 (Basic) |
| Primary Hazards | Corrosive (H314) , Skin Irritant (H315), Eye Damage (H318) |
| RCRA Classification | D002 (Corrosive) if pH ≥ 12.5; otherwise Hazardous Organic Waste |
Scientific Rationale: The piperazine ring contains two nitrogen atoms acting as proton acceptors. In a waste stream, this basicity dictates that the substance must never be commingled with acidic waste streams (e.g., HPLC waste containing Trifluoroacetic acid) to effectively prevent container over-pressurization or thermal events.
Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench, not the loading dock. You must establish a "Self-Validating System" where the waste container itself prevents error.
Protocol A: Segregation Logic
-
Isolate from Oxidizers: Piperazines can form nitrogen oxides (NOx) upon combustion or reaction with strong oxidizers. Keep separate from nitrates, perchlorates, and peroxides.
-
Isolate from Acids: Strictly prohibit mixing with acidic waste.
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers (aluminum/zinc) which can react with strong bases to release hydrogen gas.
Protocol B: Labeling & Accumulation
-
Label: "Hazardous Waste - Organic Base - Toxic/Corrosive."
-
Constituents: Explicitly list "this compound" (do not use abbreviations like "DMPP").
Operational Disposal Workflow
The following workflow illustrates the decision logic for disposing of solid vs. liquid piperazine waste.
Figure 1: Decision matrix for the safe segregation and packaging of piperazine derivative waste streams.
Step-by-Step Disposal Procedure
Step 1: Solid Waste (Pure Substance/Spill Debris)
-
PPE Requirement: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If the powder is fine/dusty, use a NIOSH-approved N95 or P100 respirator to prevent inhalation of basic dust.
-
Containment: Place the solid substance into a clear, sealable polyethylene bag (Zip-lock type).
-
Secondary Containment: Place the sealed bag into a second bag or a rigorous plastic container (HDPE jar).
-
Tagging: Attach a hazardous waste tag immediately.
Step 2: Liquid Waste (Mother Liquors/Solvents)
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol, Ethyl Acetate) is compatible with the waste drum.
-
Pouring: Use a funnel to prevent splashing.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
pH Verification: If the solution is aqueous, verify pH. If pH > 12.5, the waste is legally "Corrosive" (RCRA Code D002).
Step 3: Final Disposal (Incineration)
-
Method: The only acceptable final disposal method for aryl-piperazines is High-Temperature Incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Why: Incineration ensures the complete destruction of the piperazine ring and the aromatic moiety, preventing aquatic toxicity accumulation.
-
Prohibition: Do NOT dispose of down the drain. Piperazines are harmful to aquatic life and can disrupt municipal water treatment bacteria.
Emergency Contingencies (Spill Management)
If a spill occurs during the disposal process, execute the following "Isolate-Neutralize-Collect" protocol:
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
Neutralize (Liquids): If the substance is in solution and basic, apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) until pH is neutral (pH 6-8).
-
Caution: Add acid slowly to avoid splashing/fumes.
-
-
Absorb (Liquids): Use vermiculite, dry sand, or commercial "Organic Base" spill pads.
-
Collect (Solids): Do not dry sweep (creates dust).[2] Use a wet wipe or a HEPA vacuum designated for hazardous chemicals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70542, 1-(2,5-Dimethylphenyl)piperazine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D002 Corrosivity). Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2,5-Dimethylphenethyl)piperazine
The Inherent Hazards of the Piperazine Class
Piperazine and its derivatives are classified as hazardous substances with a range of potential health effects.[1] Understanding these risks is fundamental to appreciating the necessity of the stringent personal protective equipment (PPE) and handling protocols outlined in this guide.
Primary Hazards Associated with Piperazine Derivatives:
-
Corrosivity: Piperazine compounds are known to cause severe skin burns and eye damage upon contact.[2][3]
-
Respiratory and Skin Sensitization: Repeated exposure can lead to allergic reactions, including skin rashes and asthma-like symptoms.[4][5]
-
Respiratory Irritation: Inhalation of dust or fumes can irritate the nose, throat, and lungs, causing coughing and wheezing.[1][6]
-
Reproductive Toxicity: Some piperazine derivatives are suspected of damaging fertility or the unborn child.[4][7]
Given these potential hazards, a proactive and thorough approach to safety is not just recommended, but essential.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling 1-(2,5-Dimethylphenethyl)piperazine, with detailed explanations in the subsequent sections.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and dust.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents direct skin contact with the corrosive compound.[2] |
| Body | Laboratory coat; impervious clothing for larger quantities | Protects against incidental contact and spills.[2] |
| Respiratory | NIOSH-approved respirator | Necessary when dust is generated or when working outside of a fume hood.[1] |
Eye and Face Protection: The First Line of Defense
Direct contact of piperazine derivatives with the eyes can cause severe and potentially irreversible damage.[3]
-
Minimum Requirement: Always wear chemical safety goggles that provide a complete seal around the eyes.
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of solutions or reactions under pressure, a full-face shield must be worn in addition to safety goggles.[6]
Hand Protection: Preventing Dermal Exposure
Piperazine compounds can be readily absorbed through the skin, leading to local irritation, burns, and potential systemic toxicity.[6]
-
Glove Selection: Nitrile gloves are a suitable choice for incidental contact.[2] Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Glove Technique: When handling the compound, use proper glove removal techniques to avoid contaminating your skin. Dispose of used gloves in the designated hazardous waste container immediately after use.[5] For prolonged tasks or when handling larger quantities, consider double-gloving.
Body Protection: Shielding Against Spills and Splashes
Your laboratory coat is a critical barrier between you and the chemical.
-
Standard Protocol: A clean, buttoned lab coat should be worn at all times when in the laboratory.[8]
-
For Significant Exposure Potential: In situations with a higher risk of significant exposure, such as when working with large quantities or in pilot-scale operations, impervious clothing and boots are necessary.[2] Contaminated work clothing should not be taken home and should be laundered separately by a specialized service.[6][8]
Respiratory Protection: Safeguarding Against Inhalation Hazards
The fine particulate nature of many solid piperazine derivatives poses a significant inhalation risk.
-
Engineering Controls First: The primary method for controlling respiratory exposure is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
When Respirators are Necessary: If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator is mandatory.[1] The specific type of respirator and cartridge should be selected based on a formal risk assessment by your institution's environmental health and safety (EHS) office.[9]
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and-Use Protocol
-
Preparation: Before handling the compound, ensure that an eyewash station and safety shower are readily accessible.[2] Clear the workspace of any unnecessary items.
-
Donning PPE: Put on all required PPE as outlined in the table above, starting with your lab coat, followed by your respirator (if needed), eye and face protection, and finally, your gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.[8] Use a wet method, if appropriate, to reduce dust during cleanup.[6]
-
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
-
Spill Management Protocol
-
Evacuate and Secure: In the event of a spill, immediately evacuate all non-essential personnel from the area.[6]
-
Assess and Contain: Wearing appropriate PPE, assess the extent of the spill. For small powder spills, carefully cover with a damp cloth or absorbent material to prevent dust from becoming airborne.[1]
-
Cleanup: Carefully scoop the absorbed material or powder into a clearly labeled hazardous waste container.[1]
-
Decontaminate: Wipe down the spill area with a suitable decontaminating solution, and then wash the area thoroughly.[1]
-
Dispose: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.[1]
Waste Disposal Plan
The disposal of this compound and its contaminated materials must be managed as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, compatible, and tightly sealed container.[2] The label should include "Hazardous Waste" and the full chemical name.[2]
-
Segregation: Do not mix this waste stream with other chemical waste unless explicitly approved by your institution's EHS office.[2]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[2][4]
-
Arranging for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2] Provide the disposal company with all available safety information for the compound.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: A workflow diagram for selecting appropriate PPE.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound and other piperazine derivatives, ensuring both personal safety and the integrity of their research.
References
- Benchchem. Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide.
- Benchchem. Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste.
- Apollo Scientific. Piperazine Safety Data Sheet.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine.
- Fisher Scientific. Piperazine Safety Data Sheet.
- Santa Cruz Biotechnology. Piperazine Material Safety Data Sheet.
- IPCS. International Chemical Safety Cards (ICSC): Piperazine (anhydrous).
- CDH Fine Chemical. Piperazine Anhydrous Material Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. 1-(2,5-Dimethylphenyl)piperazine Safety Information.
- Thermo Fisher Scientific. Piperazine, anhydrous Safety Data Sheet.
- TCI Chemicals. N,N'-Dimethylpiperazine Safety Data Sheet.
- Carl ROTH. Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet.
- Pfaltz & Bauer. Piperazine Safety Data Sheet.
- European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet.
- Cayman Chemical. 1-(3,5-Dimethylphenyl)piperazine Safety Data Sheet.
- Unnamed Source. trans-2,5-Dimethylpiperazine Safety Data Sheet.
- CDH Fine Chemical. 1-Methylpiperazine Material Safety Data Sheet.
- ChemicalBook. Piperazine Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(2,5-Dimethylphenyl)piperazine | 1013-25-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nj.gov [nj.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
